molecular formula C14H12 B1295512 1,1'-Biphenyl, ethenyl- CAS No. 30143-51-2

1,1'-Biphenyl, ethenyl-

Cat. No.: B1295512
CAS No.: 30143-51-2
M. Wt: 180.24 g/mol
InChI Key: XIRPMPKSZHNMST-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, ethenyl-, is an organic compound with the molecular formula C14H12 and a molecular weight of 180.2451 g/mol . This compound, which is also widely known as 4-Vinylbiphenyl and has the CAS Registry Number 2350-89-2, features a biphenyl core structure substituted with an ethenyl (vinyl) functional group . As a functionalized biphenyl, it serves as a valuable neutral intermediate in organic synthesis . Biphenyls and their derivatives are crucial building blocks in chemical synthesis. They can be further functionalized to create a wide range of complex molecules with significant potential in material science and pharmacological research . Substituted biphenyl compounds are of particular interest in the development of new materials and biologically active molecules . This product is intended for research and laboratory use only. It is not intended for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30143-51-2

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

1-ethenyl-2-phenylbenzene

InChI

InChI=1S/C14H12/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h2-11H,1H2

InChI Key

XIRPMPKSZHNMST-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1C2=CC=CC=C2

Canonical SMILES

C=CC1=CC=CC=C1C2=CC=CC=C2

Other CAS No.

30143-51-2

Origin of Product

United States

Synthetic Methodologies for Ethenylbiphenyl and Its Functionalized Analogues

Cross-Coupling Reactions for Biphenyl (B1667301) Scaffold Construction

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Among these, palladium-catalyzed reactions have become indispensable for the construction of biaryl systems, which form the backbone of ethenylbiphenyl.

Suzuki–Miyaura Cross-Coupling Reactions

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most important and widely used methods for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. wikipedia.orgethz.chlibretexts.org The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. libretexts.orgmdpi.com

The success of the Suzuki-Miyaura coupling is highly dependent on the catalyst system, which consists of a palladium source and a ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's efficiency and selectivity. yonedalabs.comlibretexts.org

For the synthesis of ethenylbiphenyl, which involves coupling a vinyl-substituted arylboronic acid with an aryl halide (or vice versa), the choice of ligand is critical. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, especially when less reactive aryl chlorides are used as substrates. yonedalabs.comlibretexts.org Examples of commonly used phosphine ligands include trialkylphosphines, ferrocenylphosphines, and N-heterocyclic carbenes (NHCs). yonedalabs.com

The development of specialized ligands has been a major focus of research to improve the scope and efficiency of the Suzuki-Miyaura reaction. For instance, bulky, electron-rich phosphine ligands have proven effective for coupling traditionally challenging substrates like aryl chlorides. mdpi.com N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts, often exhibiting superior activity and stability compared to phosphine-based systems. mdpi.comorganic-chemistry.org

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling

Palladium Source Ligand Substrate Type Reference
Pd(OAc)₂ PPh₃ Aryl Bromides wikipedia.org
Pd₂(dba)₃ SPhos Aryl Chlorides libretexts.org
[Pd(NHC)(cin)Cl] IPr Primary Amides organic-chemistry.org
Pd/C (none) Aryl Halides mdpi.com
Palladacycle P(t-Bu)₃ Aryl Chlorides mdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired ethenylbiphenyl product. Key parameters that are often varied include the choice of base, solvent, and temperature. yonedalabs.com

Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). ethz.ch The base is essential for the transmetalation step of the catalytic cycle. libretexts.org The solvent system often consists of an organic solvent such as dioxane, toluene (B28343), or dimethylformamide (DMF), frequently with the addition of water to aid in the dissolution of the base and facilitate the reaction. ethz.chyonedalabs.com

Several strategies can be employed to enhance the reaction yield. The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times. gre.ac.uk The development of heterogeneous catalysts, such as palladium on charcoal (Pd/C), simplifies product purification and allows for catalyst recycling, which is particularly advantageous for industrial applications. ethz.chmdpi.com Furthermore, machine learning and automated synthesis platforms are being increasingly used to rapidly screen and optimize reaction conditions for complex Suzuki-Miyaura couplings. chemistryviews.org

A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid. mdpi.com This can often be minimized by carefully controlling the reaction conditions, such as ensuring the reaction is performed under an inert atmosphere to exclude oxygen. mdpi.com

Table 2: Optimization of Suzuki-Miyaura Reaction Conditions

Parameter Common Variations Effect on Reaction Reference
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH Affects transmetalation rate and can influence side reactions. ethz.chnih.gov
Solvent Toluene, Dioxane, DMF, THF/H₂O Influences solubility of reagents and catalyst stability. ethz.chnih.gov
Temperature Room Temperature to >100 °C Higher temperatures often increase reaction rates but can lead to decomposition. ethz.chnih.gov
Additives Phase-transfer catalysts Can enhance reaction rates, especially in biphasic systems. gre.ac.uk

The Suzuki-Miyaura coupling is highly versatile and can be used to synthesize a wide array of substituted ethenylbiphenyls. This is achieved by using appropriately functionalized aryl halides and arylboronic acids. The reaction generally tolerates a variety of functional groups on both coupling partners, allowing for the direct synthesis of complex molecules without the need for protecting groups. wikipedia.orgnih.gov

For example, the synthesis of ethenylbiphenyls with electron-donating or electron-withdrawing substituents on either aromatic ring can be readily accomplished. beilstein-journals.org This capability is crucial for tuning the electronic and physical properties of the resulting molecules, which is important for applications in materials science and medicinal chemistry. The synthesis of sterically hindered biphenyls, which can be challenging to prepare using other methods, has also been successfully achieved using optimized Suzuki-Miyaura conditions. researchgate.net The reaction has also been extended to the synthesis of biphenyl-based arsine ligands by first introducing a diphenylarsino group via a palladium-catalyzed arsination, followed by a Suzuki-Miyaura coupling to construct the biaryl framework. rsc.org

Heck Cross-Coupling Reactions

The Heck reaction, discovered independently by Tsutomu Mizoroki and Richard F. Heck, is another powerful palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.org It typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to produce a substituted alkene. wikipedia.orgorganic-chemistry.org

In the context of ethenylbiphenyl synthesis, the Heck reaction can be employed by coupling an aryl halide with styrene (B11656) or by coupling a vinyl halide with an aryl-substituted alkene. The catalyst system for the Heck reaction also consists of a palladium source and, often, a ligand. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.org

Ligands play a similar role in the Heck reaction as in the Suzuki-Miyaura coupling, influencing catalyst activity and stability. Both phosphine ligands and N-heterocyclic carbenes have been successfully used. mdpi.comorganic-chemistry.org In some cases, "ligandless" Heck reactions can be performed, often in the presence of a phase-transfer catalyst or in an ionic liquid, which can stabilize the palladium catalyst. wikipedia.orgresearchgate.net The development of highly active catalyst systems has enabled the use of less reactive but more economical aryl chlorides as substrates. diva-portal.org The reaction can also be performed under greener conditions, for instance, using water as a solvent and recoverable catalysts. nih.gov

Table 3: Common Palladium Catalysts for the Heck Reaction

Palladium Source Ligand/Additive Substrate Type Reference
Pd(OAc)₂ PPh₃ Aryl Bromides wikipedia.org
PdCl₂ (none) Aryl Iodides wikipedia.org
Palladacycle (none) Aryl Bromides/Chlorides organic-chemistry.org
Pd EnCat® 40 (none) Aryl Bromides nih.gov
Pd/C (none) Aryl Halides rsc.org
Ligandless Approaches and Phase-Transfer Catalysis

The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an aryl halide with an arylboronic acid catalyzed by a palladium complex, is a cornerstone for biphenyl synthesis. orgsyn.orglibretexts.orgwikipedia.org While traditionally employing phosphine-based palladium catalysts, a significant advancement has been the development of "ligandless" catalyst systems. orgsyn.org These systems offer the advantage of avoiding phosphine-related side reactions like aryl-aryl exchange. orgsyn.org The use of ligandless palladium nanoparticles has been explored, where the reaction mechanism still involves the fundamental steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com The kinetics of such reactions can be complex due to the presence of different palladium forms in the catalyst and solution. mdpi.com

Phase-transfer catalysis (PTC) has emerged as a method to significantly enhance the rate of Suzuki-Miyaura reactions, particularly in biphasic systems. nih.govnih.gov The addition of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can lead to a remarkable increase in reaction rates, in some cases up to 12-fold. nih.gov This acceleration is attributed to a shift in the transmetalation pathway. nih.govnih.gov The use of PTC has enabled a broad substrate scope with reduced catalyst loading. nih.gov Microwave irradiation in conjunction with a phase-transfer catalyst has also been shown to decrease reaction times and catalyst quantities. researchgate.net

Catalyst SystemKey FeaturesAdvantagesRef.
Ligandless PalladiumEliminates phosphine ligandsAvoids phosphine-related side reactions, improved efficiency orgsyn.org
Phase-Transfer CatalysisEmploys PTC agents (e.g., TBAB) in biphasic systemsSignificant rate enhancement, broad substrate scope, reduced catalyst loading nih.govnih.gov

Sonogashira Coupling Reactions and Related Approaches

The Sonogashira reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valuable for synthesizing arylalkynes and conjugated enynes, which can be precursors to ethenylbiphenyl. lucp.net The reaction is typically carried out under mild conditions, which allows for its application in the synthesis of complex molecules. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the order: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >> aryl chloride. wikipedia.org This differential reactivity can be exploited for selective couplings. wikipedia.org

Variations of the Sonogashira reaction have been developed, including copper-free versions. libretexts.org In these systems, the mechanism involves the oxidative addition of the halide to the palladium(0) complex, followed by the formation of a π-alkyne-palladium complex and subsequent deprotonation to form a palladium acetylide, which then undergoes reductive elimination. libretexts.org The choice of solvent polarity is crucial in Sonogashira reactions, as it can significantly impact the reaction rate and yield. lucp.net

Other Metal-Catalyzed Coupling Reactions for Biphenyl Formation

Besides Suzuki-Miyaura and Sonogashira couplings, several other metal-catalyzed reactions are instrumental in synthesizing biphenyls. rsc.org These include the Negishi, Stille, and Kumada couplings. eie.grnih.gov The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.gov The Stille coupling utilizes organotin compounds, while the Kumada coupling employs Grignard reagents. libretexts.orgresearchgate.net Iron-catalyzed Suzuki-Miyaura reactions have also been reported, offering a more sustainable alternative to palladium. nih.gov

A one-pot Heck/Suzuki coupling has been successfully applied in the synthesis of (E)-4-styryl-biphenyl, demonstrating the utility of combining different coupling strategies. researchgate.net These varied methodologies provide a rich toolbox for accessing a wide array of substituted biphenyls. rsc.org

Alternative Synthetic Routes to Ethenylbiphenyl and its Precursors

While cross-coupling reactions are dominant, alternative synthetic strategies provide valuable pathways to ethenylbiphenyl and its precursors.

Friedel–Crafts Reactions for Biphenyl Functionalization

The Friedel–Crafts reaction is a classic method for attaching substituents to aromatic rings. sigmaaldrich.comresearchgate.net Friedel–Crafts acylation of biphenyl with acyl chlorides or anhydrides, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃), is a primary route to producing acetylbiphenyls. sigmaaldrich.comacs.orgacs.org For instance, 4-acetylbiphenyl (B160227) can be generated as the main product from the reaction of biphenyl with acetyl chloride and AlCl₃. acs.org This ketone can then be converted to the ethenyl group through subsequent reactions, such as a Wittig reaction.

Friedel–Crafts alkylation can also be employed. nih.gov For example, reacting biphenyl with tert-butyl chloride in the presence of ferric chloride (FeCl₃) yields 4,4′-di-tert-butylbiphenyl. nih.gov However, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements, which can limit its synthetic utility. youtube.com

Reaction TypeReagentsProductRef.
Friedel–Crafts AcylationBiphenyl, Acetyl chloride, AlCl₃4-Acetylbiphenyl acs.org
Friedel–Crafts AcylationBiphenyl, Succinic anhydride (B1165640), AlCl₃4-Phenylbenzoyl-propionic acid nih.gov
Friedel–Crafts AlkylationBiphenyl, tert-Butyl chloride, FeCl₃4,4′-Di-tert-butylbiphenyl nih.gov

Aromatization of Cyclohexanone (B45756) Derivatives

The synthesis of functionalized biphenyls can be achieved through the aromatization of cyclohexanone derivatives. samipubco.comresearchgate.net This approach allows for the introduction of various functional groups at desired positions, which is not always straightforward with other methods. researchgate.netchemrxiv.org One developed method involves the regioselective aromatization of polysubstituted cyclohexanone derivatives using iodine and palladium on carbon (Pd/C) in dimethyl sulfoxide (B87167) (DMSO) at 90 °C, which affords functionalized biphenyls with at least one hydroxyl group in moderate to good yields. samipubco.comresearchgate.net Yields can range from 50-66% depending on the substituents on the phenyl ring. samipubco.com

Nickel-catalyzed acceptorless dehydrogenative aromatization of cyclohexanone derivatives has also been reported, providing another route to substituted phenols and biphenyls. researchgate.netchemrxiv.org These methods offer a complementary strategy for synthesizing polysubstituted biaryl derivatives from acyclic or alicyclic precursors. samipubco.com

Condensation Reactions

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. towson.edunumberanalytics.comnumberanalytics.comslideshare.net The Wittig reaction, for example, is a widely used method to convert aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orgpressbooks.pub This reaction involves a phosphonium (B103445) ylide reacting with a carbonyl compound. wikipedia.org To synthesize ethenylbiphenyl, 4-biphenylcarboxaldehyde would be reacted with a methylenetriphenylphosphorane (B3051586) ylide. The formation of the stable triphenylphosphine (B44618) oxide byproduct is a major driving force for this reaction. pressbooks.pub

Another relevant condensation is the Claisen condensation, which is used to form β-keto esters from the reaction of two ester molecules. towson.edunumberanalytics.comnumberanalytics.com While not directly producing the ethenyl group, it is a key reaction for building up carbon skeletons that could be later converted to the desired product. Similarly, the aldol (B89426) condensation, reacting two aldehydes or ketones, is a powerful tool for C-C bond formation. towson.edunumberanalytics.com These condensation reactions are essential for creating the necessary precursors for more complex biphenyl derivatives.

Trimerization Reactions for Star-Shaped Biphenyl Derivatives

The synthesis of star-shaped molecules, which feature multiple "arms" radiating from a central core, is a significant area of research in materials science due to their unique photophysical and self-assembly properties. researchgate.net A primary strategy for constructing the core of these molecules is through trimerization reactions, particularly the [2+2+2] cyclotrimerization of alkynes, which efficiently forms a 1,3,5-trisubstituted benzene (B151609) ring. nih.gov While the direct trimerization of the vinyl groups of ethenylbiphenyl to form a central cyclohexyl or benzene core is not a prominently documented method, the principles of trimerization are central to creating the foundational structure onto which ethenylbiphenyl arms can be attached.

Transition metal catalysts, especially those based on rhodium, are widely employed for these cyclotrimerization reactions due to their high efficiency and selectivity under mild conditions. nih.gov The general approach involves the catalyzed cyclization of three alkyne units to furnish a highly substituted benzene ring, which serves as the central scaffold of the star-shaped molecule.

Following the formation of the central core, ethenylbiphenyl units can be introduced as the arms of the star-shaped molecule through various cross-coupling methodologies. nsf.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling are particularly effective for this purpose. rsc.org In a typical synthetic sequence, a trihalogenated benzene core, formed via trimerization or other methods, is reacted with an ethenylbiphenylboronic acid or a similar organometallic derivative. This allows for the precise installation of the ethenylbiphenyl moieties at the periphery of the central core, leading to the final star-shaped architecture.

For instance, a common precursor to the central core is a tri-iodo derivative, which can be synthesized through the trimerization of a suitable iodo-substituted acetylenic compound. rsc.org This tri-iodo core then serves as a versatile platform for subsequent functionalization. The reaction with an appropriate ethenylbiphenylboronic acid derivative under Suzuki-Miyaura conditions would yield the desired star-shaped molecule with three ethenylbiphenyl arms.

Reaction Type Catalyst/Reagents Precursor Core Peripheral Unit Product Reference
Alkyne CyclotrimerizationRhodium(I) complexesN/A (Alkynes)N/A1,3,5-Trisubstituted Benzene nih.gov
Suzuki-Miyaura CouplingPalladium(0) complexesTrihalogenated BenzeneEthenylbiphenylboronic acidStar-Shaped Ethenylbiphenyl Derivative rsc.org

Photochemical and Electrochemical Cyclization Approaches

Photochemical and electrochemical methods offer alternative, often milder, pathways for the cyclization of ethenylbiphenyl and its analogues, providing access to complex polycyclic aromatic structures. These methods rely on the generation of reactive intermediates, such as radical ions or excited states, to initiate intramolecular bond formation. nsf.govwustl.edu

Photochemical Cyclization

The photocyclization of 2-vinylbiphenyl is a well-studied reaction that proceeds via an intramolecular [4+2] cycloaddition, leading to the formation of 9,10-dihydrophenanthrene (B48381) derivatives. acs.orgiucr.org This reaction is typically initiated by UV irradiation, which excites the molecule to its singlet excited state. acs.orgnih.gov The cyclization is proposed to occur from the syn-rotamer of 2-vinylbiphenyl, where the vinyl group and the second phenyl ring are in proximity, allowing for efficient ring closure. iucr.orgmdpi.com The quantum yield of this photocyclization can be low due to the small population of the reactive syn-rotamer in the ground state. iucr.org However, in conformationally constrained analogues of 2-vinylbiphenyl, where the syn conformation is enforced, the photocyclization can proceed with high efficiency. iucr.orgorganic-chemistry.org The initial product of the photocyclization is an unstable 8a,9-dihydrophenanthrene, which rapidly undergoes a thermal iucr.orgnih.gov-suprafacial hydrogen shift to yield the more stable 9,10-dihydrophenanthrene. nih.govorganic-chemistry.org

Substrate Reaction Conditions Intermediate Final Product Quantum Yield (Φ) Reference
2-Cyclopentenyl biphenylDirect Irradiation (Singlet)trans-9,10-cycloalkyl-9,10-dihydrophenanthrenetrans-9,10-cycloalkyl-9,10-dihydrophenanthrene0.20–0.26 acs.org
2-Cyclohexenyl biphenylDirect Irradiation (Singlet)trans-9,10-cycloalkyl-9,10-dihydrophenanthrenetrans-9,10-cycloalkyl-9,10-dihydrophenanthrene0.20–0.26 acs.org
2-Vinyl-1,3-terphenylIrradiation at 77 K8a,9-dihydrophenanthrene derivative9,10-dihydrophenanthrene derivativeHigh iucr.org

Electrochemical Cyclization

Electrochemical methods, particularly anodic oxidation, can also induce the cyclization of ethenylbiphenyl derivatives. These reactions proceed through the formation of a radical cation intermediate upon one-electron oxidation at the anode. nsf.govwustl.edu A notable example is the oxidative C-C bond formation in 2,2'-[2,2-Bis(4-dimethylaminophenyl)ethenyl]biphenyl. nih.gov In this system, a two-electron oxidation leads to the formation of a stable dication, which is a 9,10-dihydrophenanthrene derivative. nih.gov This process is reversible, with the starting diolefin being regenerated upon reduction, highlighting the potential for electrochromic applications. nih.gov

The general mechanism for such anodic cyclizations involves the initial oxidation of the electron-rich ethenylbiphenyl system to a radical cation. nsf.govwustl.edu This is followed by an intramolecular cyclization event, where the radical cation attacks the adjacent phenyl ring. A subsequent oxidation of the resulting radical to a cation, followed by deprotonation or other stabilization steps, yields the final cyclized product. wustl.edu The success and pathway of these reactions are highly dependent on the substrate structure, the electrochemical conditions, and the presence of nucleophiles in the reaction medium. nsf.gov

Polymerization of Ethenylbiphenyl: Mechanisms and Control

Homopolymerization of Ethenylbiphenyl

Homopolymerization involves the polymerization of 1,1'-Biphenyl, ethenyl- monomers exclusively, resulting in a polymer with repeating vinylbiphenyl units.

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species. uni-bayreuth.de It is particularly well-suited for vinyl monomers with electron-withdrawing substituents, or those like 1,1'-Biphenyl, ethenyl-, which can stabilize the propagating anionic species through resonance. semanticscholar.org

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures. nasa.gov A key feature of this method is the absence of formal termination or chain transfer steps. semanticscholar.org In an ideal living system, the anionic propagating chain ends remain active indefinitely, unless deliberately terminated by the addition of a quenching agent. semanticscholar.org

This characteristic allows for exceptional control over the polymer's molecular weight and molecular weight distribution (polydispersity). nasa.gov The number average molecular weight can be precisely predetermined by the molar ratio of the monomer to the initiator. nasa.gov Since all chains are initiated simultaneously and grow at a similar rate, the resulting polymers typically have a very narrow molecular weight distribution, with polydispersity index (PDI or Đ) values approaching 1.0. nasa.gov The synthesis of poly(4-vinylbiphenyl) with narrow molecular weight distributions has been successfully achieved using these techniques. nasa.govaps.org The stability of the propagating benzylic anion, delocalized over the biphenyl (B1667301) group, makes 1,1'-Biphenyl, ethenyl- an excellent candidate for this controlled polymerization method.

The successful anionic polymerization of 1,1'-Biphenyl, ethenyl- depends on the careful selection of initiators and reaction conditions to maintain the living nature of the propagating chains.

Initiator Systems: The most common initiators for the anionic polymerization of styrenic monomers, including 1,1'-Biphenyl, ethenyl-, are organolithium compounds, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). nasa.govrsc.org Other systems, like diphenylmethylpotassium (DPM-K), have also been effectively used for related vinyl-biphenyl-pyridine monomers, indicating their suitability for creating stable carbanions from vinylaromatic compounds. acs.orgresearchgate.net Initiation typically occurs via the nucleophilic addition of the initiator's alkyl anion to the vinyl group of the monomer. uni-bayreuth.de

Reaction Conditions: Anionic polymerization is highly sensitive to protic impurities like water or alcohols, which can terminate the active chain ends. Therefore, reactions must be conducted under stringent anhydrous and anaerobic conditions. semanticscholar.org Aprotic solvents are required, with polar solvents like tetrahydrofuran (B95107) (THF) being commonly used to solvate the ions and accelerate polymerization. uni-bayreuth.deacs.org To control the high reactivity of the propagating anions and prevent side reactions, these polymerizations are often carried out at very low temperatures, such as -78 °C. acs.orgresearchgate.net

The following table summarizes experimental data from the anionic polymerization of 1,1'-Biphenyl, ethenyl-.

Initiator[M]/[I] RatioSolventTemperature (°C)Conversion (%)Mn (kg/mol)Đ (Mw/Mn)Reference
s-BuLi25Cyclohexane (solvent for initiator)N/A (Ball Mill)9912.61.87 rsc.org
s-BuLi50Cyclohexane (solvent for initiator)N/A (Ball Mill)8836.82.27 rsc.org
s-BuLi100Cyclohexane (solvent for initiator)N/A (Ball Mill)531102.57 rsc.org
DPM-KN/ATHF-78100N/A<1.3 acs.orgresearchgate.net

Note: The data from reference rsc.org pertains to mechanochemical polymerization initiated by an anionic species, where conditions differ from traditional solution polymerization.

Mechanochemistry utilizes mechanical force, typically from ball milling, to induce chemical reactions. rsc.org This technique has been applied to the solid-state polymerization of 1,1'-Biphenyl, ethenyl-. rsc.orgelsevierpure.com In a specific study, solid 1,1'-Biphenyl, ethenyl- monomer was polymerized using sec-butyl lithium as an initiator under high-speed ball-milling conditions. rsc.org

The research revealed a complex mechanism distinct from conventional solution anionic polymerization. elsevierpure.comrsc.org While the reaction is initiated by the alkyl anion, leading to the formation of polymer chains, the continuous mechanical force causes the fracture of these newly formed chains. elsevierpure.comrsc.org This fracture generates macroradicals, which then also participate in and dominate the subsequent propagation steps. elsevierpure.comrsc.org Consequently, the process is characterized by an anionic initiation followed by a radical-dominant propagation. rsc.org This dual mechanism means that typical features of living anionic polymerization, such as precise molecular weight control and narrow polydispersity, are not observed. rsc.orgelsevierpure.com The resulting polymers exhibit a broad molecular weight distribution (Đ > 1.8), as shown in the table above. rsc.org

Radical polymerization is a widely used industrial method for producing polymers from vinyl monomers. fujifilm.com The process involves chain reactions with three key steps: initiation, propagation, and termination. fujifilm.com

Free radical polymerization of 1,1'-Biphenyl, ethenyl- is feasible and leads to the formation of high molecular weight poly(4-vinylbiphenyl). aps.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition. Common initiators include azo compounds like 1,1′-azobis(isobutyronitrile) (AIBN) or peroxides. fujifilm.comrsc.org These primary radicals then react with a monomer molecule to create a new, monomeric radical.

Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid, sequential fashion, extending the polymer chain. fujifilm.com For 1,1'-Biphenyl, ethenyl-, the propagating radical is located on the carbon adjacent to the biphenyl group. This radical is resonance-stabilized by the aromatic system, which makes the monomer well-suited for this type of polymerization, similar to styrene (B11656).

Termination: The growth of a polymer chain ceases through termination reactions, which typically occur when two propagating radicals combine (recombination) or through disproportionation. fujifilm.com

Unlike living anionic polymerization, conventional free radical polymerization offers less control over molecular weight and results in a broader molecular weight distribution. aps.org However, it is a robust method that is less sensitive to impurities and does not require cryogenic conditions. fujifilm.com Poly(4-vinylbiphenyl) has been successfully synthesized via free radical polymerization, yielding materials with distinct thermal and rheological properties. aps.orgresearchgate.net

Radical Polymerization

Controlled Radical Polymerization (CRP) Strategies

Copolymerization of Ethenylbiphenyl with Other Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a key strategy to create materials with tailored properties that combine the characteristics of the individual homopolymers. uomustansiriyah.edu.iqbehinpolymerco.com 1,1'-Biphenyl, ethenyl- has been copolymerized with various monomers to enhance properties like thermal stability or to introduce specific functionalities. kpi.ua

For instance, random and alternating copolymers of 4-vinylbiphenyl (B1584822) and methyl methacrylate (B99206) have been synthesized. acs.org The fluorescence properties of these copolymers, particularly excimer formation, were found to depend on the fraction of vinylbiphenyl units in the polymer chain. acs.orgresearchgate.net Ethylene (B1197577) has also been copolymerized with 4-vinylbiphenyl using half-titanocene catalysts, resulting in high molecular weight copolymers with uniform compositions. shokubai.org Additionally, ethenylbiphenyl derivatives have been used in RAFT copolymerization with styrene to produce cross-linked block polymers. rsc.orgkaist.ac.kr

ComonomerPolymerization MethodResulting Copolymer TypeReference
Methyl MethacrylateRadical PolymerizationRandom and Alternating Copolymers acs.org
EthyleneCoordination Polymerization (Half-titanocene catalyst)High Molecular Weight Copolymer shokubai.org
StyreneRAFT PolymerizationCross-linked Block Copolymers rsc.orgkaist.ac.kr
Maleic Anhydride (B1165640)Radical CopolymerizationAlternating Copolymer nii.ac.jp

Statistical Copolymerization (e.g., with Styrene)

The statistical copolymerization of ethenylbiphenyl with other vinyl monomers, such as styrene, allows for the synthesis of materials with tailored properties. The bulky and rigid biphenyl group in the poly(4-vinylbiphenyl) (PVBP) backbone results in a higher glass transition temperature (Tg) compared to polystyrene (PS). A study on a series of statistical copolymers of 4-vinylbiphenyl and styrene, prepared via free radical polymerization, demonstrated a non-linear, monotonic decrease in the glass transition temperature as the styrene content increased. researchgate.net This relationship can be effectively described by the Gordon-Taylor equation. researchgate.net

Wide-angle X-ray scattering (WAXS) analysis of these copolymers revealed that both the backbone-to-backbone distance and the inter-phenyl distance decrease with a higher styrene content. researchgate.net This indicates that the incorporation of the smaller styrene monomer allows for more compact chain packing. The rheological properties of these copolymers are also significantly influenced by the comonomer ratio. researchgate.net

Copolymer SystemPolymerization MethodKey FindingsReference
4-vinylbiphenyl-stat-styreneFree Radical PolymerizationTg decreases non-linearly with increasing styrene content. researchgate.net researchgate.net
Backbone-to-backbone and inter-phenyl distances decrease with increasing styrene content. researchgate.net researchgate.net

Alternating Copolymerization (e.g., with α-Chloromaleic Anhydride)

Alternating copolymerization is a powerful method to create polymers with a regular 1:1 arrangement of two different monomer units. This is often achieved through the formation of a charge-transfer complex between an electron-donating monomer and an electron-accepting monomer. A study on the copolymerization of 4-hydroxy-4′-vinylbiphenyl (a derivative of ethenylbiphenyl) with maleic anhydride resulted in an alternating copolymer. nii.ac.jp This suggests that ethenylbiphenyl, as an electron-rich monomer, can undergo alternating copolymerization with electron-deficient comonomers like α-chloromaleic anhydride.

The mechanism of such alternating copolymerizations often involves the formation of a charge-transfer complex between the comonomers prior to polymerization. acs.org This complex then polymerizes as a single unit, leading to the alternating structure. The formation of these complexes can be influenced by the solvent and temperature of the reaction.

Copolymer SystemProposed MechanismExpected OutcomeReference
4-hydroxy-4′-vinylbiphenyl with maleic anhydrideCharge-transfer complex formationAlternating copolymer nii.ac.jp
Ethenylbiphenyl with α-chloromaleic anhydrideCharge-transfer complex formationAlternating copolymer acs.org

Copolymerization with Alkenes and Dienes

Ethenylbiphenyl can be copolymerized with various alkenes and dienes to produce materials with a range of properties. For instance, the copolymerization of ethylene with 4-vinylbiphenyl has been successfully achieved using half-titanocene catalysts, yielding high molecular weight copolymers with uniform compositions. shokubai.orgacs.orgacs.orgfigshare.com The incorporation of the bulky biphenyl group can significantly alter the thermal properties of the resulting polyethylene-based material. figshare.com

Block copolymers of 4-vinylbiphenyl and isoprene (B109036) (an ABA-type block copolymer where A is poly-4-vinylbiphenyl and B is polyisoprene) have also been synthesized. nasa.gov These block copolymers exhibit interesting mechanical properties, and their morphology can be controlled by the casting solvent, which in turn can influence properties like permeation. nasa.gov

Copolymer SystemCatalyst/MethodKey FindingsReference
Ethylene and 4-vinylbiphenylHalf-titanocene catalystsHigh molecular weight copolymers with uniform composition. shokubai.orgacs.orgacs.orgfigshare.com shokubai.orgacs.orgacs.orgfigshare.com
4-vinylbiphenyl and isopreneAnionic polymerizationForms ABA block copolymers with distinct mechanical properties. nasa.gov nasa.gov

Copolymerization for Specific Monolithic Column Applications

Polymer-based monolithic columns are increasingly used in chromatography due to their high permeability and efficiency. 4-Vinylbiphenyl is a valuable monomer in the fabrication of these columns, often in copolymerization with crosslinking monomers like ethylene dimethacrylate. sci-hub.sersc.orgresearchgate.net The biphenyl groups provide hydrophobic and π-π interaction sites, making the resulting monoliths suitable for reversed-phase chromatography. sci-hub.se

A novel reversed-phase monolithic column was developed by the thermal copolymerization of 4-vinylbiphenyl and an ionic liquid as functional monomers with ethylene dimethacrylate as the cross-linker. sci-hub.sersc.org These columns have demonstrated successful separation of various aromatic compounds, phenols, and anilines with high resolution and efficiency. sci-hub.se The porous properties and chromatographic performance of these monoliths can be fine-tuned by adjusting the composition of the polymerization mixture. acs.org

Monolith CompositionApplicationKey FeaturesReference
Poly(4-vinylbiphenyl-co-ethylene dimethacrylate-co-ionic liquid)Reversed-phase capillary electrochromatographyExcellent porous structure, high separation efficiency for aromatic compounds. sci-hub.sersc.org sci-hub.sersc.org
Poly(4-vinylphenylboronic acid-co-pentaerythritol triacrylate)Capillary liquid chromatographyMixed-mode stationary phase with hydrophobic, hydrophilic, and ion-exchange interactions. researchgate.net researchgate.net

Copolymerization with Cyclic Monomers

The copolymerization of ethenylbiphenyl with cyclic monomers can lead to polymers with unique architectures and properties. Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. wikipedia.orgnih.govrsc.org While direct copolymerization of ethenylbiphenyl via ROMP is not typical, functionalized cyclic monomers can be copolymerized with ethenylbiphenyl using other methods, or block copolymers can be synthesized. For instance, the synthesis of polyethylene-POSS (polyhedral oligomeric silsesquioxane) copolymers has been achieved through the ring-opening metathesis copolymerization of norbornenylethyl-POSS with cyclooctene, followed by hydrogenation. beilstein-journals.org

Cationic polymerization offers another route for copolymerizing vinyl monomers with cyclic monomers like cyclic ethers and thioacetals. researchgate.netnih.govnih.govrsc.org For example, the cationic copolymerization of vinyl ethers with cyclic thioacetals can produce degradable polymers with thioacetal linkages in the main chain. nih.gov While specific examples with ethenylbiphenyl are scarce, the principles of these reactions suggest the potential for creating novel copolymer structures.

Copolymerization TypeCyclic Monomer ExamplePotential Polymer ArchitectureReference
Ring-Opening Metathesis Polymerization (ROMP)Cyclooctene, Norbornene derivativesBlock or graft copolymers incorporating polyolefin segments. wikipedia.orgnih.govrsc.orgbeilstein-journals.org wikipedia.orgnih.govrsc.orgbeilstein-journals.org
Cationic PolymerizationCyclic ethers, Cyclic thioacetalsCopolymers with ether or thioacetal linkages in the backbone. researchgate.netnih.govnih.govrsc.org researchgate.netnih.govnih.govrsc.org

Mechanistic Investigations of Ethenylbiphenyl Polymerization

Understanding the fundamental mechanisms of polymerization is crucial for controlling the structure and properties of the resulting polymers.

Initiation and Propagation Pathways

The polymerization of ethenylbiphenyl can be initiated through various mechanisms, including free radical, anionic, and cationic pathways.

Free Radical Polymerization: This is a common method for polymerizing vinyl monomers. fujifilm.combyjus.comopen.edu The initiation step typically involves the thermal decomposition of an initiator, such as a peroxide or an azo compound, to generate free radicals. open.edu These radicals then add to the vinyl group of the ethenylbiphenyl monomer, initiating the polymer chain. The propagation step involves the successive addition of monomer units to the growing radical chain. The photostability of poly(4-vinyl biphenyl) has been investigated, with studies suggesting that the photodegradation mechanism is influenced by the mobility of free radicals within the polymer matrix. scirp.org

Anionic Polymerization: Anionic polymerization of ethenylbiphenyl, often initiated by organolithium compounds like sec-butyllithium, can produce polymers with well-defined molecular weights and narrow molecular weight distributions. uni-bayreuth.deyoutube.comyoutube.comacs.orgkobv.de The initiation involves the addition of the anionic initiator to the monomer, creating a carbanionic active center. youtube.comyoutube.com Propagation proceeds by the addition of monomer to this active center. The kinetics of anionic polymerization are influenced by factors such as the solvent and the nature of the counter-ion. kobv.de A study on the mechanochemical solid-state vinyl polymerization of 4-vinyl biphenyl with an anionic initiator revealed a different mechanism where the mechanical force caused fracture of the newly formed polymer chains, generating macroradicals that participated in the propagation, leading to a process where the anionic process governs initiation and the radical process dominates propagation. researchgate.netelsevierpure.comrsc.org

Cationic Polymerization: The cationic polymerization of ethenylbiphenyl has also been explored. nii.ac.jp This process is initiated by electrophilic species that add to the double bond of the monomer, generating a carbocationic active center. Propagation then occurs through the addition of monomer units to this growing carbocation.

Polymerization TypeInitiator ExampleKey Mechanistic FeaturesReference
Free RadicalBenzoyl peroxide, AIBNInitiation via radical addition to the vinyl group; propagation via radical chain reaction. fujifilm.combyjus.comopen.eduscirp.org fujifilm.combyjus.comopen.eduscirp.org
Anionicsec-ButyllithiumInitiation by nucleophilic addition to the vinyl group; propagation via carbanionic active centers. uni-bayreuth.deyoutube.comyoutube.comacs.orgkobv.deresearchgate.netelsevierpure.comrsc.org uni-bayreuth.deyoutube.comyoutube.comacs.orgkobv.deresearchgate.netelsevierpure.comrsc.org
Mechanochemical Anionicsec-Butyllithium (with ball-milling)Anionic initiation followed by mechanical chain fracture and radical-dominated propagation. researchgate.netelsevierpure.comrsc.org researchgate.netelsevierpure.comrsc.org
CationicLewis acids, protonic acidsInitiation by electrophilic addition; propagation via carbocationic active centers. nii.ac.jp nii.ac.jp

The polymerization of 1,1'-Biphenyl, ethenyl-, commonly known as 4-vinylbiphenyl (4VBP), is a critical process for synthesizing poly(4-vinylbiphenyl) (PVBP), a polymer with notable thermal stability and unique optical and electronic properties. The control over the polymerization process dictates the final molecular architecture and, consequently, the material's performance. This article delves into specific mechanistic aspects that govern the polymerization of this monomer.

2 Chain Transfer Processes (e.g., β-elimination)

Chain transfer reactions are crucial in polymer synthesis as they influence the molecular weight of the resulting polymer. acs.org In the context of 4-vinylbiphenyl polymerization, these processes can be either undesirable side reactions or intentionally introduced to control the polymer architecture.

One of the most significant applications of controlled chain transfer is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.com RAFT is a type of controlled radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). google.comrsc.org This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. google.com While detailed studies on the RAFT homopolymerization of 4VBP are limited in the provided context, the RAFT copolymerization of related multi-vinyl cross-linkers, such as 4,4′-divinylbiphenyl, with styrene has been successfully demonstrated. rsc.orgkaist.ac.kr In these systems, polylactide macro-chain transfer agents are employed to facilitate the controlled growth of polymer chains, leading to the formation of hierarchically porous polymers. rsc.orgkaist.ac.kr The choice of the RAFT agent is critical for controlling the polymerization of specific monomers. sigmaaldrich.com

β-Hydride elimination is another fundamental process relevant to polymerizations, particularly those catalyzed by transition metals. It involves the transfer of a hydrogen atom from the β-carbon of a growing polymer chain to the metal center, resulting in a metal-hydride and a polymer chain with a terminal double bond. This reaction can act as a chain termination or transfer step, thereby limiting the molecular weight of the polymer. While β-hydride elimination is a known pathway in many olefin polymerizations, specific studies detailing its role and kinetics in the homopolymerization of 4-vinylbiphenyl are not extensively covered in the available research. However, in the copolymerization of ethylene with 4-vinylbiphenyl using titanium-based catalysts, understanding potential side reactions like β-elimination is essential for controlling the copolymer's microstructure. acs.org

3 Role of Catalysts and Initiators in Polymerization Control

The selection of catalysts and initiators is paramount for controlling the polymerization of 4-vinylbiphenyl, enabling the synthesis of polymers with specific molecular weights, narrow polydispersity, and defined stereochemistry. nasa.govsigmaaldrich.com Various polymerization techniques, each employing distinct catalytic or initiation systems, have been utilized for 4VBP.

Anionic Polymerization: Living anionic polymerization is a powerful technique for producing well-defined polymers with narrow molecular weight distributions. nasa.gov For 4-vinylbiphenyl and its derivatives, initiators such as butyllithium (B86547) (BuLi) and diphenylmethylpotassium (DPM-K) have been effectively used. acs.orgnasa.govaps.org This method allows for the synthesis of polymers with predetermined molecular weights based on the monomer-to-initiator ratio. nasa.gov For instance, the anionic polymerization of 2-(4′-vinylbiphenyl-4-yl)pyridine, a derivative of 4VBP, with DPM-K at -78 °C proceeds to 100% yield with good control over polydispersity. acs.orgresearchgate.net Mechanochemical solid-state polymerization of 4-vinylbiphenyl has also been initiated with secondary butyl lithium, although this process was found to involve both anionic initiation and subsequent radical propagation due to mechanical force. researchgate.net

Radical Polymerization: Conventional free-radical polymerization, often initiated by thermal decomposition of compounds like azobisisobutyronitrile (AIBN), can be used to synthesize poly(4-vinylbiphenyl). aps.orgkpi.ua However, this method typically yields polymers with broad molecular weight distributions and less control over the architecture compared to living techniques. aps.org For more precise control, controlled radical polymerization (CRP) methods like RAFT are employed, which use specific chain transfer agents to mediate the reaction. rsc.orgsigmaaldrich.com

Catalytic Coordination Polymerization: Transition metal catalysts are primarily used for the copolymerization of 4-vinylbiphenyl with olefins like ethylene. acs.org For example, titanium-based catalysts, such as (tBuC5H4)TiCl2(O-2,6-iPr2C6H3) activated by methylaluminoxane (B55162) (MAO), have been shown to produce high-molecular-weight amorphous copolymers of ethylene and 4VBP with uniform compositions. acs.org The structure of the catalyst, specifically the cyclopentadienyl (B1206354) ligand, influences the incorporation of the comonomer and the final polymer properties. acs.org

The following table summarizes various polymerization systems used for 4-vinylbiphenyl and its derivatives.

Polymerization TypeMonomerInitiator / Catalyst SystemSolventTemp. (°C)Mₙ ( g/mol )Mₙ/MₙRef.
Anionic4-vinylbiphenylButyllithiumBenzene (B151609)50-Narrow nasa.gov
Free Radical4-vinylbiphenyl---27,0002.1 aps.org
Living Anionic4-vinylbiphenylAnionic Initiator--71,0001.05 aps.org
Anionic2-(4′-vinylbiphenyl-4-yl)pyridineDPM-KTHF-7810,7001.13 acs.orgresearchgate.net
Catalytic CopolymerizationEthylene / 4-vinylbiphenyl(1,2,4-Me3C5H2)TiCl2(O-2,6-iPr2C6H3) / MAOToluene (B28343)25222,0001.33 acs.org
Free Radical4-pentafluorophenyloxy-4'-vinylbiphenylAIBNToluene6011,2002.1 kpi.ua

4 Kinetic Studies and Reaction Rate Analysis

The analysis of reaction kinetics provides fundamental insights into the polymerization mechanism, including the rates of initiation, propagation, and termination. acs.org For the polymerization of 4-vinylbiphenyl, kinetic studies have been performed under different reaction conditions.

In the living anionic polymerization of 4VBP derivatives, the reaction can proceed rapidly to completion. The polymerization of 2-(4′-vinylbiphenyl-4-yl)pyridine using diphenylmethylpotassium (DPM-K) as an initiator in tetrahydrofuran (THF) at -78°C reached 100% yield within 360 minutes. acs.orgresearchgate.net A similar monomer, 2-(4-vinylphenyl)pyridine, polymerized with the same initiator reached 100% yield in just 150 minutes under identical conditions. researchgate.net These living polymerizations are characterized by a linear relationship between molecular weight and monomer conversion, indicating a constant number of active species. sigmaaldrich.com

Kinetic investigations have also been conducted on the reactive species of poly(4-vinylbiphenyl). A study using pulse radiolysis examined the formation and reactions of poly(4-vinylbiphenyl) anions, comparing their kinetic behavior with that of biphenyl anions. acs.org Furthermore, the photophysics of PVBP has been explored by studying intracoil triplet-triplet annihilation in benzene solution. acs.org A kinetic model for this process suggests that triplet exciton (B1674681) mobility is limited in PVBP, with annihilation occurring via segmental diffusion. acs.org

The rate of polymerization is highly dependent on the chosen method and conditions. For example, in the AIBN-initiated free-radical polymerization of 4-pentafluorophenyloxy-4'-vinylbiphenyl, a derivative of 4VBP, the reaction was carried out for 24 hours at 60°C in toluene to achieve a 75% yield. kpi.ua In contrast, some anionic polymerizations show much faster rates at lower temperatures. acs.orgresearchgate.net

5 Regioselectivity and Stereoselectivity in Polymerization

Regioselectivity and stereoselectivity are critical aspects of polymerization that define the polymer's microstructure and, consequently, its physical properties. Regioselectivity refers to the orientation of monomer addition, while stereoselectivity pertains to the relative stereochemistry of adjacent chiral centers along the polymer backbone.

In the polymerization of 4-vinylbiphenyl, monomer units typically add in a head-to-tail fashion, which is common for vinyl monomers due to the greater stability of the resulting propagating radical or anion. acs.org Studies on the copolymerization of ethylene with 4-vinylbiphenyl using titanium-based catalysts have shown that the catalyst structure has a significant impact on regioselectivity. acs.org Analysis of the resulting copolymers by ¹³C NMR revealed the presence of repeated 4VBP incorporations, and the degree of head-to-tail insertions was found to be dependent on the specific cyclopentadienyl fragment of the catalyst. acs.org

The stereochemistry (tacticity) of poly(4-vinylbiphenyl) can also be controlled. Both atactic (random stereochemistry) and stereoregular (specifically, isotactic) forms of PVBP have been synthesized. nasa.govcore.ac.uk Generally, conventional free-radical polymerization leads to atactic polymers. aps.org In contrast, anionic polymerization techniques, particularly under specific conditions (e.g., using certain initiators in non-polar solvents), can produce stereoregular polymers. nasa.gov The synthesis of isotactic poly(4-vinylbiphenyl) has been reported, although the specific conditions were not detailed in the available results. nasa.gov The ability to control stereochemistry is significant, as it directly influences the polymer's properties; for instance, aromatic π-π interactions between the biphenyl groups are believed to have profound effects on the polymer's dynamics, a phenomenon that would be sensitive to the chain's stereochemical arrangement. aps.org

Polymer Architecture and Structural Characterization of Poly Ethenylbiphenyl

Control over Molecular Weight and Molecular Weight Distribution

The ability to control the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI = Mw/Mn) of poly(ethenylbiphenyl) is crucial for tailoring its physical and rheological properties. Various polymerization techniques have been employed to achieve this control.

Living anionic polymerization is a highly effective method for producing PVBP with predetermined molecular weights and narrow molecular weight distributions. nasa.gov This technique involves initiators like butyllithium (B86547) and proceeds with reactive chain-propagating species that remain "living" in an inert environment, allowing for sequential monomer addition. nasa.gov This method can produce polymers with a Poisson distribution of chain lengths, theoretically yielding a PDI close to 1.0. nasa.gov For instance, anionic polymerization of 4-vinylbiphenyl (B1584822) in a benzene (B151609) solution can be used to synthesize well-defined polymers. nasa.govacs.org A product sheet for a commercially available PVBP synthesized via an anionic process shows a number-average molecular weight (Mn) of 30,000 g/mol with a PDI of 1.4. polymersource.ca

Free radical polymerization, using initiators like azobis(isobutyronitrile) (AIBN), has also been used to synthesize PVBP, both in bulk and in solution. acs.org This method generally results in a broader molecular weight distribution compared to living techniques. acs.orgresearchgate.net For example, research has been conducted on a series of PVBP samples prepared by both free radical and anionic methods, resulting in polydispersities ranging from 1.08 to 2.75. acs.orgacs.org

Controlled radical polymerization techniques, such as nitroxide-mediated polymerization, have been applied to vinylbiphenyl derivatives to achieve good control over the polymer architecture. researchgate.net Additionally, catalyst-based methods have been used to create high-molecular-weight copolymers of ethylene (B1197577) and 4-vinylbiphenyl with Mn values reaching up to 222,000 g/mol and PDIs between 1.33 and 2.06. figshare.comacs.org

The table below presents data from a study that synthesized various PVBP samples, illustrating the range of molecular weights and polydispersities achievable through different polymerization methods.

Sample IDSynthesis MethodMn (kg/mol)PDI (Mw/Mn)
PVBP171Anionic1711.08
PVBP193Free Radical (Solution)1931.75
PVBP217Free Radical (Bulk)2172.75
PVBP30Anionic301.4

This table is based on data reported for Poly(4-vinylbiphenyl) in scientific literature. acs.orgpolymersource.ca

Microstructural Analysis

The microstructure of a polymer chain refers to the arrangement of its monomeric units. For PVBP, key microstructural features include tacticity and regioregularity, which profoundly influence its physical properties, particularly its ability to crystallize. ncku.edu.tw

Tacticity describes the stereochemical arrangement of the biphenyl (B1667301) side groups along the polymer backbone. ncku.edu.tw The polymerization of vinylbiphenyl can lead to three different tactic forms:

Isotactic: The biphenyl groups are all on the same side of the polymer chain.

Syndiotactic: The biphenyl groups are on alternating sides of the polymer chain.

Atactic: The biphenyl groups are randomly arranged.

While atactic PVBP is typically amorphous, stereoregular isotactic and syndiotactic polymers can crystallize due to their ordered structures. ncku.edu.tw The synthesis of stereoregular PVBP has been achieved using specific catalyst systems. For example, a process utilizing a catalyst comprising a transition metal compound and an aluminoxane has been reported to produce highly syndiotactic poly(4-vinylbiphenyl). google.com This crystalline polymer exhibits a high melting point of 352 °C, confirming its stereoregular structure. google.com The synthesis of isotactic poly-4-vinylbiphenyl has also been reported. nasa.gov The ability to control tacticity allows for the production of crystalline PVBP with enhanced thermal and mechanical properties compared to its amorphous, atactic counterpart.

Regioregularity refers to the orientation of monomer units within the polymer chain. For a vinyl monomer like 1,1'-Biphenyl, ethenyl-, polymerization typically occurs via the vinyl group in a "head-to-tail" fashion. This is due to the greater stability of the propagating radical or anion on the carbon atom adjacent to the biphenyl ring (a secondary benzylic position) compared to the terminal carbon of the vinyl group. This strong energetic preference results in a polymer that is naturally highly regioregular.

While significant regio-irregularities (e.g., head-to-head or tail-to-tail linkages) are uncommon, the choice of catalyst can influence the degree of regioselectivity. Studies on the copolymerization of ethylene and 4-vinylbiphenyl have shown that the catalyst structure affects the degree of head-to-tail repeated insertions. figshare.comacs.org This indicates that while a high degree of regioregularity is inherent to the polymerization of vinyl monomers, it can be further refined by the synthetic methodology.

Chain Conformation and Dimensions

The conformation and dimensions of PVBP chains in solution or in the melt are critical parameters that dictate the material's macroscopic properties, including its viscoelasticity. acs.orgacs.org The bulky biphenyl side group significantly hinders bond rotation, leading to a stiffer polymer chain compared to many other vinyl polymers like polystyrene. acs.org

The stiffness of a polymer chain can be quantified by its statistical segment length (or Kuhn length, b) and its persistence length (lp). The persistence length is the length over which correlations in the direction of the chain are lost; a longer persistence length indicates a stiffer chain. nih.govpsl.eu

These parameters for PVBP have been determined experimentally using small-angle neutron scattering (SANS). acs.orgacs.org The results show that PVBP has a larger persistence length and statistical segment length than many common polymers, a direct consequence of its bulky biphenyl side chains. acs.org

PolymerPersistence Length (lp) [Å]Statistical Segment Length (b) [Å]
Poly(4-vinylbiphenyl) (PVBP)10.77.35
Polystyrene (PS)9.86.7
Poly(vinylcyclohexane) (PVCH)10.2-
Polyisobutylene (PIB)7.7-

This table compares the chain dimension parameters of PVBP with other common polymers, based on data from López-Barrón et al. acs.orgacs.org and Fetters et al.

The packing length (p) is a parameter that describes the volume occupied by a segment of a polymer chain and is related to the chain's "thickness" or "bulkiness". acs.org It is correlated with key rheological properties such as the entanglement molecular weight (Me) and the rubbery plateau modulus (GN0). acs.orgacs.org Due to its bulky side group, PVBP has a large packing length. acs.org This increased "fatness" of the chain means it entangles less easily than "skinnier" chains, resulting in a high entanglement molecular weight (Me = 58.3 kg/mol ) and a very low plateau modulus (GN0 = 0.065 MPa). acs.orgacs.orgresearchgate.net Despite its unique characteristics, PVBP has been shown to follow the universal power law dependence between the plateau modulus and the packing length (GN0 ∝ p–3), which holds for many common thermoplastic polymers. acs.orgacs.org

Helical Conformations and Helicity Control

The architecture of polymers derived from ethenylbiphenyl, such as poly(biphenylacetylene)s (PBPAs), often features helical conformations. nih.govacs.org The control of this helicity, specifically achieving a preferred one-handed helical structure (either right- or left-handed), is a significant area of research for developing advanced chiral materials. acs.orgnih.gov The induction of a preferred-handed main-chain helicity can be achieved through both covalent and non-covalent strategies. nih.govnii.ac.jp

A prominent method for helicity control is the "sergeants-and-soldiers" principle, where a small amount of a chiral monomer (the "sergeant") is copolymerized with a majority of achiral monomers (the "soldiers"). nih.gov Research has demonstrated that an extremely small quantity of chiral biphenylylacetylene (BPA) monomers, as low as 0.3–0.5 mol%, can effectively dictate the one-handed helicity of the entire polymer chain. acs.orgnih.gov The effectiveness of this control is significantly amplified when chiral substituents are placed at the 2-position of the biphenyl units, in close proximity to the polymer backbone. nih.govacs.orgnih.gov

Non-covalent interactions also play a crucial role in controlling helicity. For instance, the interaction of PBPAs with optically active small molecules, such as (R)- or (S)-1-phenylethanol, can induce a preferred-handed helicity in the polymer main chain. nih.gov This process can be dynamic and reversible. The helical structure, including the helical pitch and the absolute handedness, can be precisely determined using techniques like high-resolution atomic force microscopy (AFM) and X-ray diffraction. nih.govacs.orgnih.gov

Furthermore, the helical conformation can be influenced by external stimuli like solvents and temperature. In certain poly(biphenylacetylene)s with hydroxyl groups, a switch between high-twist and low-twist structures of the biphenyl moieties can be triggered by changing the solvent polarity. acs.org This switch, in turn, can cause a complete and rapid inversion of the induced helical sense. acs.org For example, adding a small volume of a polar solvent like dimethyl formamide (B127407) (DMF) to a toluene (B28343) solution of a polymer-chiral guest complex can flip the helix from one handedness to the other. acs.org The stability and memory of these induced helices can be preserved even after the chiral stimulus is removed. acs.orgnii.ac.jp

Polymer SystemMethod of Helicity ControlKey FindingsReference
Copolymers of achiral and chiral biphenylylacetylenes (BPAs)Covalent ("Sergeants-and-Soldiers" effect)As little as 0.3–0.5 mol% of a chiral BPA monomer can induce one-handed helicity in the entire polymer chain. acs.orgnih.gov
Poly(biphenylacetylene)s (PBPAs)Non-covalent (interaction with chiral alcohols)A preferred-handed main-chain helicity can be induced in a sequential or synchronized manner upon interaction with optically active alcohols. nih.gov
Poly(biphenylacetylene) with hydroxyl groups [poly(BPhDHPA)]Solvent/Temperature-driven switchSwitching between high-twist (nonpolar solvents) and low-twist (polar solvents) biphenyl structures triggers rapid helix inversion. acs.org

Axial Chirality and Atropisomerism in Biphenyl-Containing Polymers

Atropisomerism is a form of stereoisomerism that arises from restricted rotation around a single bond, leading to isolable conformers. unacademy.comnumberanalytics.comwikipedia.org This phenomenon is also known as axial chirality, where the chirality is centered along an axis rather than a point or a plane. unacademy.cominflibnet.ac.iniupac.org In polymers containing biphenyl units, such as those derived from 1,1'-Biphenyl, ethenyl-, atropisomerism is a key stereochemical feature. unacademy.cominflibnet.ac.in

The C-C single bond connecting the two phenyl rings in a biphenyl moiety allows for rotation. inflibnet.ac.in In an unsubstituted biphenyl, this rotation is relatively free, and the molecule is achiral. inflibnet.ac.in However, when bulky substituents are present in the ortho positions of the phenyl rings, steric hindrance can significantly restrict this rotation. unacademy.comnumberanalytics.cominflibnet.ac.in If the energy barrier to rotation is high enough—defined by Michinori Ōki as corresponding to a half-life for interconversion of at least 1000 seconds at a given temperature—the distinct rotational isomers (atropisomers) can be isolated as stable, non-superimposable enantiomers. wikipedia.org The first experimental detection of atropisomerism was in 1922 in a tetrasubstituted biphenyl. wikipedia.orginflibnet.ac.in

In the context of biphenyl-containing polymers, the dynamic axial chirality inherent in the biphenyl side chains is crucial for the efficient transfer of chiral information from an optically active pendant group to the polymer backbone, enabling the formation of a preferred-handed helix. nii.ac.jp The stability of these atropisomers is conferred by repulsive interactions that inhibit rotation, with both the steric bulk of the substituents and the nature of the bond connecting the rings playing a role. wikipedia.org The presence of ortho substituents forces the biphenyl rings to be non-coplanar, often adopting a perpendicular or near-perpendicular arrangement to minimize steric clashes, which is the structural basis for the chiral axis. inflibnet.ac.in

ConceptDescriptionRelevance to Biphenyl PolymersReference
AtropisomerismStereoisomerism resulting from hindered rotation around a single bond, leading to isolable rotamers.Occurs in biphenyl-containing polymers due to restricted rotation around the C-C bond linking the phenyl rings, especially with bulky ortho-substituents. unacademy.comwikipedia.org
Axial ChiralityChirality that arises from the non-planar arrangement of groups about a chiral axis.The restricted rotation in substituted biphenyl units creates a chiral axis along the pivotal C-C bond. inflibnet.ac.iniupac.orgscribd.com
Conditions for StabilityA high energy barrier to rotation, often due to steric hindrance from bulky ortho-substituents.The presence and size of substituents on the biphenyl pendants determine the stability of the atropisomers and the dynamic nature of the polymer's chirality. numberanalytics.comwikipedia.orginflibnet.ac.in

Self-Assembly and Supramolecular Organization

Formation of Supramolecular Polymers

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions. nih.gov20.210.105 Unlike conventional polymers that rely on covalent bonds, the dynamic nature of these non-covalent connections allows for properties such as self-healing, responsiveness to stimuli, and processability. nih.govnih.gov Biphenyl-containing molecules can act as monomers in the formation of such supramolecular structures. 20.210.105

The formation of supramolecular polymers is driven by specific recognition events between complementary binding groups on the monomers. 20.210.105 These interactions can include hydrogen bonding, π–π stacking, metal-ligand coordination, and host-guest interactions. nih.gov The resulting assemblies can range from random, entangled coils to highly ordered, shape-persistent one-dimensional filaments, mimicking biological structures like the cytoskeleton. nih.govmdpi.com

For biphenyl-based systems, the aromatic rings serve as key motifs for directing assembly. nih.gov For example, supramolecular polymeric fibers have been created from the association of monomers through multiple hydrogen bonds, with the final morphology being highly dependent on stoichiometry and the presence of cross-linking or end-capping agents. 20.210.105 The reversibility of the non-covalent bonds means that the polymerization process is often under thermodynamic control, allowing the structures to assemble and disassemble in response to environmental changes. mdpi.com This adaptability makes supramolecular polymers attractive for use as smart, adaptive materials. nih.gov

Hierarchical Self-Assembly and Nanostructures

Hierarchical self-assembly is a process where molecules organize into well-defined structures, which in turn serve as building blocks for the next level of organization, creating complexity over multiple length scales. bonghoonkim.comrsc.org This strategy is fundamental in nature for creating complex and functional materials from simple components. bonghoonkim.comnih.gov In polymer science, the self-assembly of block copolymers containing biphenyl units is a powerful bottom-up approach for fabricating soft colloidal hierarchies and ordered nanostructures. bonghoonkim.comnih.gov

Combining self-assembly at different length scales offers rich possibilities for constructing nanostructured matter. rsc.org For instance, block copolymers can be designed to first self-assemble at a scale of a few nanometers into structures like micelles or lamellae, driven by interactions such as ionic complexation or hydrogen bonding. rsc.org These initial structures can then be organized at a larger, microscale level. bonghoonkim.com One method involves using the receding contact line of an evaporating polymer solution to create periodic thickness modulations in a film, which then directs the alignment of the nanoscale domains within it. bonghoonkim.com

This hierarchical approach allows for the creation of complex nanostructures like core-shell-corona micelles and raspberry-like nanoparticles from linear triblock terpolymers in a one-pot synthesis. nih.gov The final morphology of these hierarchical structures is governed by factors such as the interfacial tensions between the different polymer blocks and their glass transition temperatures. nih.gov The ability to control structure at both the nanoscale and microscale simultaneously is crucial for applications in nanopatterning, sensor arrays, and optical elements. bonghoonkim.com

Role of π-π Stacking Interactions

Pi-pi (π-π) stacking is a critical non-covalent interaction that governs the self-assembly and structural organization of polymers containing aromatic moieties like biphenyl. mdpi.comnih.gov This interaction arises between π-orbitals of adjacent aromatic rings and can manifest in different geometries, such as face-to-face or edge-to-face (T-shaped) arrangements. mdpi.comresearchgate.net In the context of poly(ethenylbiphenyl) and related polymers, the planar, electron-rich biphenyl units are predisposed to engage in π-π stacking, which plays a vital role in the formation of ordered supramolecular architectures. nih.govresearchgate.net

These interactions are fundamental in directing the crystal packing and stabilizing the resulting structures. rsc.org For example, in the hierarchical self-assembly of certain diblock copolymers, π-π stacking is the key interaction driving the formation of 2D lamellar structures and more complex hierarchical micelles. rsc.org The strength and geometry of π-π stacking can be influenced by substituents on the aromatic rings and the surrounding environment, allowing for modulation of the final material's properties. rsc.org

While sometimes considered a weak force, the cumulative effect of multiple π-π interactions along a polymer chain can lead to highly stable and well-defined nanostructures, such as nanofibers and nanoribbons. mdpi.comrsc.org The interplay between π-π stacking and other non-covalent forces, like hydrogen bonding, allows for precise control over the self-assembly process, enabling the design of functional materials for applications in molecular recognition, sensing, and electronics. mdpi.comnih.govrsc.org The directionality of these interactions is crucial for achieving the high degree of internal order seen in many supramolecular polymer systems. nih.gov

Hydrogen Bonding and Other Non-Covalent Interactions in Assemblies

While π-π stacking is a dominant force in the assembly of biphenyl-containing polymers, other non-covalent interactions, particularly hydrogen bonding, are essential for creating complex and stable supramolecular structures. nih.govnumberanalytics.com Hydrogen bonds are directional interactions between a hydrogen atom donor and an acceptor (like oxygen or nitrogen), and their strength and directionality are widely exploited in supramolecular chemistry to guide self-assembly. nih.govmdpi.com

In many systems, hydrogen bonding works in concert with π-π stacking to stabilize a specific architecture. nih.govrsc.org For example, supramolecular 1D assemblies can be designed where arylamine molecules form pairs via π-stacking, and these pairs are then linked into chains through N–H⋯O hydrogen bonds with a co-former molecule like 18-crown-6. rsc.org The replacement of weaker hydrogen bonds with stronger ones can be a powerful strategy to direct the formation of a desired co-crystal structure. rsc.org

Dipole-dipole interactions : These occur between polar molecules and can influence the movement and alignment of polymer chains during self-assembly and repair processes. mdpi.com

Electrostatic interactions : Attractions or repulsions between charged species are fundamental in guiding the assembly of polyelectrolytes and ion-containing systems. numberanalytics.com

The precise control over the interplay of these various non-covalent interactions is key to designing new semiconducting materials and other functional polymers with improved properties in the solid state. osti.gov The combination of multiple weak interactions can lead to robust, yet dynamic and responsive, materials. nih.gov

Cross-Linked Networks and Gels

The formation of cross-linked networks transforms linear poly(ethenylbiphenyl) chains into a three-dimensional polymer structure, resulting in materials with distinct physical and chemical properties, often referred to as gels when swollen with a solvent. researchgate.net This process involves creating covalent or physical bonds between individual polymer chains, which renders the polymer insoluble and enhances its mechanical strength and thermal resistance. researchgate.netnih.gov The properties of the resulting network are highly dependent on the method of cross-linking, the type and concentration of the cross-linking agent, and the initial molecular weight of the polymer chains.

The synthesis of poly(ethenylbiphenyl) networks can be achieved through the copolymerization of 1,1'-Biphenyl, ethenyl- (also known as 4-vinylbiphenyl) with a multifunctional comonomer that acts as a cross-linker. Common cross-linking agents for vinyl polymers include divinylbenzene (B73037) (DVB) and ethylene glycol dimethacrylate (EGDM). kpi.uasapub.org The polymerization is typically initiated by free-radical initiators, such as azobisisobutyronitrile (AIBN), in a suitable solvent like toluene or benzene. acs.org Alternatively, radiation-induced cross-linking, for instance using gamma irradiation, can be employed to form the network structure, a method noted for its ability to create cross-links in solid-state polymers. researchgate.net In this method, the polymer is exposed to a radiation source, which generates free radicals on the polymer backbone, leading to intermolecular bond formation. researchgate.net

The structural characterization of poly(ethenylbiphenyl) gels begins with determining the gel content, which quantifies the fraction of the polymer that has been successfully incorporated into the insoluble network. This is typically measured by solvent extraction (e.g., using a Soxhlet extractor) to remove any uncross-linked, soluble polymer chains (the "sol" fraction). researchgate.net A high gel fraction indicates high cross-linking efficiency.

The swelling behavior of these gels is a critical characteristic, reflecting the network's ability to absorb and retain a solvent. The equilibrium swelling ratio (Q) is determined by the balance between the thermodynamic affinity of the polymer for the solvent (mixing free energy) and the elastic retractive force of the cross-linked network (elastic free energy). mdpi.com It is typically measured by immersing a dried gel sample in a solvent until equilibrium is reached and then calculating the ratio of the swollen volume or weight to the dry volume or weight. mdpi.comitu.edu.tr The swelling ratio is inversely related to the cross-link density; a higher concentration of the cross-linking agent leads to a more tightly linked network and thus a lower swelling capacity.

The expected influence of cross-linker concentration on the swelling ratio of a hypothetical poly(ethenylbiphenyl) gel in toluene is illustrated in the table below. This relationship is based on general observations in cross-linked polymer systems. itu.edu.trmdpi.com

Cross-linker (Divinylbenzene) Conc. (mol%)Hypothetical Gel Fraction (%)Hypothetical Equilibrium Swelling Ratio (Q) in Toluene
1.09215.5
2.59610.2
5.0996.8
10.0>994.1

The mechanical properties of poly(ethenylbiphenyl) networks, such as tensile strength and elastic modulus, are significantly enhanced compared to their linear counterparts. nih.gov Cross-linking transforms the material from a thermoplastic or viscous liquid into a thermoset or elastic solid. researchgate.net The mechanical integrity is directly proportional to the cross-link density. Techniques like dynamic mechanical analysis (DMA) can be used to measure the storage modulus (G'), which provides information about the stiffness and the molecular weight between cross-links (Mc). nih.govacs.org A higher storage modulus in the rubbery plateau region indicates a higher cross-link density.

The table below summarizes key properties used to characterize cross-linked polymer networks and the expected trends for poly(ethenylbiphenyl) gels as cross-link density increases.

PropertyCharacterization TechniqueExpected Trend with Increasing Cross-link Density
Gel FractionSolvent ExtractionIncrease
Equilibrium Swelling Ratio (Q)Gravimetric or Volumetric MeasurementDecrease
Tensile StrengthTensile TestingIncrease
Elastic ModulusTensile Testing / DMAIncrease
Molecular Weight between Cross-links (Mc)DMA / Swelling MeasurementsDecrease

Furthermore, the introduction of bulky biphenyl side groups in poly(ethenylbiphenyl) influences the network's properties. These bulky groups can affect chain mobility and packing, which in turn impacts the cross-linking efficiency and the final mechanical and thermal characteristics of the gel. acs.orgacs.org

Functionalization and Post Polymerization Modification of Ethenylbiphenyl Derivatives

Incorporation of Functional Groups via Monomer Design

Designing and synthesizing ethenylbiphenyl monomers with desired functionalities prior to polymerization is a direct method for incorporating specific chemical groups into the final polymer structure. This "bottom-up" approach ensures a homogeneous distribution of functional units along the polymer chain.

Researchers have developed various synthetic routes to produce functionalized ethenylbiphenyl derivatives. A notable example is the synthesis of 2-methoxy-5-phenylstyrene (MOPS), a bulky and polar vinylbiphenyl monomer. acs.org Despite its steric hindrance and the presence of an electron-donating methoxy (B1213986) group, MOPS demonstrates high polymerizability through radical, anionic, and coordination methods. acs.org Another powerful technique is the Suzuki coupling reaction, which has been used to form vinylbiphenyl monomers by reacting styreneboronic acid with a functionalized haloaromatic compound. researchgate.net This method allows for the introduction of functionalities such as protected diols or dimethyl ester groups, which can serve as sites for subsequent reactions. researchgate.net

The strategic placement of functional groups can also be used to tune the reactivity of the monomer itself. For instance, in derivatives of 1,1-diphenylethylene (B42955) (DPE), a related structure, placing electron-withdrawing and electron-donating groups on the phenyl rings can adjust the monomer's reactivity ratios during copolymerization with monomers like styrene (B11656). rsc.org This principle of electronic modification is directly applicable to the design of ethenylbiphenyl monomers for controlled copolymer synthesis. The photophysical properties of the resulting monomers are also influenced by these functional groups, causing shifts in absorbance and photoluminescence peaks compared to the parent vinylbiphenyl. researchgate.net

Functionalized MonomerSynthetic StrategyIntroduced FunctionalityKey Finding/ApplicationReference
2-methoxy-5-phenylstyrene (MOPS)Multi-step organic synthesisMethoxy groupDemonstrates high polymerizability and results in polymers with high thermal stability (Tg > 124°C). acs.org
Vinylbiphenyl with diol groupsSuzuki couplingProtected diolsAllows for subsequent functionalization through reactions like transesterification or nucleophilic substitution. researchgate.net
Vinylbiphenyl with ester groupsSuzuki couplingDimethyl esterMonomer is a candidate for further polymerization; shows distinct photophysical properties. researchgate.net
DPE-SiH/OMe & DPE-SiH/NMe₂Multi-step organic synthesisHydrosilane, Methoxy, DimethylamineFunctional groups adjust monomer reactivity ratios in anionic copolymerization with styrene. rsc.org

Post-Synthetic Functionalization of Poly(ethenylbiphenyl) and its Analogues

Post-polymerization modification (PPM) is a powerful and versatile strategy for introducing functional groups onto a polymer after its synthesis. wiley-vch.dersc.org This approach allows for the creation of a diverse library of functional materials from a single parent polymer, often enabling the incorporation of functionalities that would not be compatible with the initial polymerization conditions. nih.gov

The chemical modification of the polymer backbone or its pendant groups is a cornerstone of PPM. This technique has a long history, dating back to the vulcanization of rubber and the nitration of cellulose. wiley-vch.de For synthetic polymers like poly(ethenylbiphenyl), modification can be achieved if reactive sites are present. While the biphenyl (B1667301) group itself is relatively inert, reactive functional groups can be introduced into the polymer through copolymerization or by modifying the biphenyl ring.

Modern PPM often employs highly efficient and specific "click chemistry" reactions. The thiol-ene reaction, for example, involves the radical-mediated addition of a thiol to an alkene. wiley-vch.de This method could be applied to a copolymer of ethenylbiphenyl and a monomer containing a pendant alkene. Such reactions can proceed to near-quantitative conversion under mild conditions, often initiated by UV light at room temperature. wiley-vch.de Similarly, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent click reaction that can be used to modify polymers bearing alkyne or azide (B81097) groups. researchgate.net

Another effective strategy involves the use of "active ester" polymers. For instance, polymers containing pentafluorophenyl (PFP) esters are highly reactive towards a wide variety of amines, allowing for straightforward amidation to introduce new functionalities. rsc.org A copolymer of ethenylbiphenyl and a PFP-containing monomer could serve as a versatile platform for this type of modification.

For many applications, it is only necessary to modify the surface of the polymer material, leaving the bulk properties unchanged. Surface functionalization is critical for controlling interfacial properties such as adhesion, wettability, and biocompatibility.

A common method involves coating or grafting a thin, functional polymer layer onto a substrate. Commercial systems offer polymer films with a three-dimensional reactive surface matrix, which can include epoxy, amine, carboxyl, or N-hydroxysuccinimide (NHS) groups for the covalent immobilization of biomolecules. poly-an.de These techniques can be applied to films made from poly(ethenylbiphenyl) or its copolymers to create functional surfaces for sensors or microfluidic devices. poly-an.de

Another approach is the "grafting-to" technique, where pre-synthesized functional polymers are attached to a surface. For example, polymers with vinylic end groups can be attached to thiol-functionalized surfaces via thiol-ene chemistry. rsc.org This method has been used to graft polymers onto titanium dioxide nanoparticles, successfully altering their surface chemistry, reducing aggregation, and diminishing cytotoxicity. rsc.org Such a strategy could be adapted to modify the surface of poly(ethenylbiphenyl)-based materials to improve their interaction with biological systems or other materials.

Surface FunctionalityPurpose/ReactionExample ApplicationReference
EpoxyCovalent coupling of nucleophiles (amines, thiols, hydroxyls).Immobilization of proteins or DNA. poly-an.de
AmineElectrostatic adsorption of negatively charged molecules or covalent coupling.Biomolecule attachment. poly-an.de
Carboxy / NHS-EsterActivated group for direct covalent binding of amine-containing molecules.Creating stable amide bonds with proteins or peptides. poly-an.de
ThiolReaction with maleimides or participation in thiol-ene "click" reactions.Grafting polymers or biomolecules to a surface. rsc.org

Functionalization for Specific Supramolecular Properties

Functionalization is a key tool for directing the self-assembly of polymers into well-defined, ordered structures. nih.gov Supramolecular assembly is governed by non-covalent interactions, such as hydrogen bonding, π–π stacking, and electrostatic or hydrophobic interactions. nih.gov By incorporating specific functional groups, these interactions can be programmed into the polymer to control its higher-order structure.

Poly(4-vinylbiphenyl) (PVBP) inherently possesses a tendency for supramolecular organization. The biphenyl side chains engage in strong π–π stacking, which significantly influences the polymer's physical properties. acs.org X-ray diffraction studies of PVBP show a distinct peak arising from phenyl-phenyl correlations, indicating an ordered, local arrangement of the aromatic rings. acs.org

Furthermore, functional groups can impart responsiveness to external stimuli. By incorporating groups that respond to changes in pH, temperature, or light, the supramolecular assembly can be made dynamic. nih.gov This allows for the creation of "smart" materials that can assemble or disassemble on demand. The principles of supramolecular assembly are universal; insights from other systems, such as peptide-polymer conjugates that form micelles or nanotubes, demonstrate how the interplay between different non-covalent forces can be harnessed to create complex, functional architectures. nih.gov The ultimate goal is to use functionalization to control the self-assembly process, leading to materials with precisely defined nanoscale morphologies and functions. nih.govrsc.org

Theoretical and Computational Studies of Ethenylbiphenyl Systems

Electronic Structure and Photophysical Properties Modeling

The electronic and photophysical characteristics of ethenylbiphenyl systems are extensively investigated through computational modeling, providing deep insights into their behavior at a molecular level. These theoretical approaches are crucial for understanding structure-property relationships and guiding the design of new materials with tailored functionalities.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for modeling the ground and excited state properties of molecules like ethenylbiphenyl. researchgate.netornl.gov These methods are used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic spectra. researchgate.netdergipark.org.tr For instance, DFT calculations with basis sets like 6-31G(d) are employed to determine the optimized ground state geometry, while TD-DFT is used for excited state geometries. researchgate.net The choice of the DFT functional, such as B3LYP, PBE0, or CAM-B3LYP, can influence the accuracy of the results, with long-range corrected functionals like CAM-B3LYP often providing a more accurate description of excited states. nih.gov

Theoretical studies on related systems demonstrate the utility of DFT in understanding electronic structure. rjsocmed.commdpi.com For example, in studies of π-conjugated systems, DFT is used to calculate parameters like ionization potential and electron affinity. nih.gov The accuracy of these calculations is often benchmarked against higher-level methods or experimental data to ensure their reliability. nih.govchemrxiv.org

HOMO/LUMO Analysis and Charge Transfer Character

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum-chemical descriptors that help in understanding the electronic behavior of molecules. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity and the energy required for electronic excitation. researchgate.net

In ethenylbiphenyl systems, the spatial distribution of the HOMO and LUMO can reveal the nature of electronic transitions. researchgate.net For instance, if the HOMO is localized on one part of the molecule (e.g., the biphenyl (B1667301) unit) and the LUMO on another (e.g., the ethenyl group), an electronic transition from the HOMO to the LUMO would exhibit charge transfer (CT) character. researchgate.netarxiv.org This intramolecular charge transfer is a crucial aspect of the photophysical properties of many organic molecules. researchgate.netrsc.org

Computational studies on similar donor-acceptor systems have shown that the degree of HOMO-LUMO overlap can quantify the charge-transfer character. arxiv.org A smaller overlap integral suggests a more significant charge transfer upon excitation. arxiv.org The energies of the HOMO and LUMO can be estimated both through simulations and experimental techniques like cyclic voltammetry. rsc.org For example, the HOMO and LUMO energy levels of a functionalized graphene oxide system were simulated to be -5.11 eV and -3.42 eV, respectively, indicating the potential for charge transfer. rsc.org

Table 1: Calculated HOMO-LUMO Properties of a Graphene Oxide-Polymer System. rsc.org
PropertySimulated Value (eV)Experimental Value (eV)
HOMO Energy-5.11-5.33
LUMO Energy-3.42-3.05
HOMO-LUMO Gap1.692.28

Excited-State Geometries and Energy Profiles

Upon absorption of light, a molecule transitions to an excited electronic state, which often has a different equilibrium geometry than the ground state. nih.gov Computational methods like TD-DFT are essential for optimizing these excited-state geometries and understanding the subsequent relaxation processes. researchgate.netnih.gov The accuracy of these calculations is critical, as the excited-state geometry dictates properties like fluorescence energy and efficiency. nih.gov

The choice of DFT functional is particularly important for accurately modeling excited-state geometries. nih.gov Studies have shown that while hybrid functionals like B3LYP and PBE0 perform well for ground-state geometries, long-range corrected functionals such as CAM-B3LYP often yield more accurate excited-state structures. nih.gov The computational cost of these calculations can be significant, but approximations like the Tamm-Dancoff approximation (TDA) can make them more feasible without a substantial loss of accuracy for many systems. google.comua.es

Understanding the potential energy surfaces of excited states is crucial for predicting photochemical reactivity. chemrxiv.orgfrontiersin.org For instance, the calculation of excited-state energy profiles can help elucidate the pathways for processes like photoisomerization or other photochemical reactions. researchgate.net These computational insights are invaluable for interpreting experimental observations and designing molecules with specific light-induced functions. frontiersin.orgfaccts.de

Reaction Mechanism Elucidation through Computation

Computational chemistry plays a pivotal role in unraveling the complex mechanisms of chemical reactions involving ethenylbiphenyl and related compounds. By simulating reaction pathways, transition states, and intermediate species, researchers can gain a detailed understanding of how these reactions proceed at the molecular level. researchgate.net

Polymerization Reaction Pathway Simulations

The polymerization of ethenylbiphenyl is a process of significant industrial importance. Computational simulations provide a powerful tool to investigate the mechanism of this reaction, complementing experimental studies. tu-darmstadt.deekb.eg These simulations can model the key steps of polymerization, including initiation, propagation, and termination. chandra-asri.com

For instance, Monte Carlo simulations can be used to model the growth of polymer chains and determine properties like molecular weight distribution and branching. tu-darmstadt.de These statistical methods rely on reaction probabilities derived from more detailed quantum chemical calculations or experimental data. tu-darmstadt.de Molecular dynamics simulations can also be employed to study the polymerization process, providing insights into the structural evolution of the polymer chains over time. diva-portal.org Such simulations can help to understand how factors like temperature and monomer concentration affect the final polymer structure. diva-portal.org

Intramolecular and Intermolecular Coupling Reactions

Ethenylbiphenyl and its derivatives can undergo a variety of coupling reactions, both within the same molecule (intramolecular) and between different molecules (intermolecular). Computational studies are instrumental in understanding the selectivity and mechanism of these reactions. nih.govnih.gov

DFT calculations can be used to investigate the reaction pathways of coupling reactions, identifying transition states and calculating activation barriers. nih.gov This information is crucial for predicting the feasibility of a particular reaction and understanding the factors that control its outcome. For example, in a study of surface-confined coupling reactions of a related biphenyl derivative, DFT calculations revealed the key role of a specific transition state in determining the high chemoselectivity of the reaction. nih.gov These calculations showed how the interaction with the surface influences the reaction mechanism. nih.gov

Molecular Dynamics (MD) Simulations for Polymer Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For poly(vinylbiphenyl) (PVBP), MD simulations provide a particle-level understanding of the polymer's structure, dynamics, and macroscopic properties. researchgate.net

MD simulations have been used to investigate:

Chain Conformation and Packing: Simulations reveal how the bulky biphenyl side groups influence the polymer chain's conformation and how multiple chains pack together in the amorphous state. acs.org These simulations have validated experimental findings from X-ray diffraction, which show two main amorphous peaks corresponding to interchain correlations and phenyl-phenyl correlations due to π-π stacking. acs.org

Rheological Properties: MD simulations can predict viscoelastic properties, which are then correlated with experimental rheological measurements. acs.org For PVBP, simulations have helped to explain its low chain flexibility and relatively high entanglement molecular weight. acs.org

Surface and Interfacial Behavior: MD simulations can model the behavior of PVBP at surfaces and interfaces, which is important for applications in thin films and nanocomposites.

In one study, MD simulations were performed using the OPLS3 force field. The polymer cells were heated to 600 K and simulated under an isobaric-isothermal ensemble to analyze the structural parameters. acs.org

Statistical Models in Polymerization Kinetics and Regioselectivity

Statistical models are essential for describing the kinetics of polymerization and the resulting polymer properties, such as molecular weight distribution and regioselectivity. itu.edu.trnih.gov These models can range from relatively simple analytical expressions to more complex computational algorithms. nih.gov

Key applications of statistical models in the context of ethenylbiphenyl polymerization include:

Kinetic Modeling: Kinetic models use a system of differential equations to describe the concentrations of monomer, initiator, growing polymer chains, and terminated chains over time. itu.edu.traps.org These models can predict how reaction conditions (e.g., temperature, concentrations) affect the polymerization rate and the molecular weight of the resulting polymer. nih.govmdpi.com

Regioselectivity Prediction: Statistical models can be developed to predict the regioselectivity of monomer insertion. This is particularly important for substituted ethenylbiphenyl monomers, where different orientations of the monomer unit within the polymer chain are possible. The regioselectivity in the synthesis of certain polymers has been attributed to steric effects in the bond coupling process. researchgate.net

Monte Carlo Simulations: For complex polymerization systems, Monte Carlo simulations provide a powerful stochastic approach. nih.gov These simulations can account for complex phenomena such as diffusion-limited reactions and the formation of cross-linked networks. nih.gov

The development of these models often relies on experimental data for parameterization and validation. nih.gov

Bond Dissociation Energy Calculations

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.orglibretexts.org For ethenylbiphenyl, theoretical calculations of BDEs provide fundamental insights into its reactivity. The stability of the resulting radical after bond cleavage is a key factor; the more stable the radical, the lower the BDE. vedantu.comdoubtnut.com

Computational methods, particularly DFT, are widely used to calculate BDEs. The accuracy of these calculations depends on the chosen functional and basis set. nih.gov For instance, a database of over 290,000 BDEs for small organic molecules was calculated using the M06-2X/def2-TZVP functional/basis set. figshare.com Machine learning models have also been developed to predict BDEs with high accuracy and low computational cost. nrel.gov

For ethenylbiphenyl, the following BDEs are of particular interest:

Vinyl C-H Bond: The BDE of the C-H bonds on the vinyl group influences the likelihood of chain transfer reactions to the monomer.

Biphenyl C-H Bonds: The BDEs of the C-H bonds on the biphenyl rings are relevant to potential side reactions, such as branching or cross-linking.

C-C Single Bond: The BDE of the single bond connecting the vinyl group to the biphenyl ring is crucial for understanding the thermal stability of the monomer and the resulting polymer.

Table of Calculated Bond Dissociation Enthalpies (BDEs) for Related Molecules

The following table provides representative BDE values for bonds similar to those in ethenylbiphenyl, offering a comparative perspective on their relative strengths. The values are given in kcal/mol.

BondMoleculeBDE (kcal/mol)
CH₃-HMethane105 wikipedia.org
CH₃CH₂-HEthane101.1 wikipedia.org
C₆H₅-HBenzene (B151609)112.9 wikipedia.org
CH₂=CH-HEthene111

This table is for illustrative purposes and values can vary based on the computational method used. wikipedia.orgnih.gov

Advanced Materials and Research Applications of Ethenylbiphenyl Polymers

Electronic and Optoelectronic Materials

Ethenylbiphenyl polymers are increasingly utilized in the fabrication of electronic and optoelectronic components due to their unique combination of processability, and electronic and photophysical properties.

Polymers of ethenylbiphenyl are investigated for their role in enhancing the performance of Organic Light-Emitting Diodes (OLEDs). These polymers can be incorporated into various layers of the OLED structure to improve efficiency, stability, and processability.

One area of focus is their use in hole transport layers (HTLs). A novel cross-linkable hole transport material, {PCP-bis-VBPA, PbV}, which contains a styrene (B11656) moiety, has been synthesized for use in solution-processed OLEDs. acs.org This material demonstrates a high glass transition temperature (above 154 °C) and a triplet energy greater than 2.81 eV. acs.org To address issues of non-uniformity and pinholes in the film, this material has been blended with well-known polymeric HTMs like poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenyl amine) (TFB) or poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD). acs.org This blending strategy resulted in the successful fabrication of red phosphorescent OLEDs with an efficiency of approximately 16.7 cd/A and an external quantum efficiency of 12.4%. acs.org The efficiency and lifetime of these devices were significantly improved by 1.5 and 4.5 times, respectively, compared to control devices without the blended HTM. acs.org

Poly(vinylbiphenyl) and its derivatives are utilized in the fabrication of Organic Field-Effect Transistors (OFETs), primarily as dielectric materials or as components in semiconducting layers. Their properties contribute to the performance and stability of these devices.

In one application, poly(4-vinylbiphenyl) is used as a binder in solution-processable passivation layers for OFETs. google.com These passivation layers are designed to protect the organic semiconductor from environmental degradation without significantly affecting the device's performance metrics like the on/off ratio and charge carrier mobility. google.com The selection of a suitable binder is crucial for achieving uniform films and maintaining the electronic properties of the transistor.

Ethenylbiphenyl-containing polymers can also be part of the active semiconductor layer. Copolymers of 4-vinylbiphenyl (B1584822) (VBP) with other monomers have been synthesized and their physical properties investigated for microelectronics applications. acs.org For example, a copolymer of 1,3-cyclohexadiene-5,6-bisacetate (DAC) and VBP has been shown to have good thermal stability. acs.org

Furthermore, formulations for n-type semiconductor devices can include poly(4-vinylbiphenyl) as a polymeric additive. google.com The addition of such polymers can help control the thin film morphology and enhance the operational stability of the OFETs. google.com The presence of the polymer can act as a plasticizer during thermal annealing and can phase segregate to protect the semiconductor-dielectric interface. google.com

The table below summarizes some of the key parameters of ethenylbiphenyl-based materials in OFETs.

Material/FormulationRole in OFETKey Finding
Poly(4-vinylbiphenyl)Binder in passivation layerEnables solution processing of protective layers without degrading device performance. google.com
DAC/VBP copolymerComponent of active layerDemonstrates good thermal stability for microelectronic applications. acs.org
Poly(4-vinylbiphenyl)Polymeric additive in n-type semiconductor formulationImproves film morphology and enhances operational stability. google.com

Ethenylbiphenyl-based polymers are explored in the field of organic photovoltaics (OPVs), or solar cells, for their potential to enhance device stability and performance. Their incorporation into the active layer or as interfacial materials can influence the morphology and charge transport properties of the solar cell.

The use of block copolymers (BCPs) in single-material organic solar cells is a promising approach to improve the long-term stability of the devices. rsc.org While specific examples detailing the performance of ethenylbiphenyl-based BCPs in solar cells are still emerging, the principle relies on covalently linking donor and acceptor moieties to control the nanoscale morphology of the active layer. rsc.org This can lead to more stable and efficient charge separation and transport.

The inherent properties of ethenylbiphenyl, such as its rigid structure and potential for functionalization, make it a candidate for inclusion in various components of solar cells. smolecule.commdpi.com For example, its derivatives can be designed to have specific absorption characteristics or to facilitate better interfacial contact between different layers of the solar cell. nih.gov The development of advanced materials, including those for spectral conversion, is an active area of research to reduce energy losses in solar cells. rsc.org Plasmonic solar cells, which utilize metal nanoparticles to enhance light absorption, also represent an area where novel organic materials could play a role in improving efficiency. wikipedia.org

Research into new materials for solar energy applications is ongoing, with a focus on creating more efficient and durable devices. researchgate.netaps.org The versatility of polymer chemistry allows for the tuning of properties of materials like ethenylbiphenyl polymers to meet the specific demands of next-generation solar cell technologies.

Polymers and molecules containing the ethenylbiphenyl moiety have been investigated for their non-linear optical (NLO) properties. These materials are of interest for applications in photonics and optoelectronics, where the ability to manipulate light is crucial. jhuapl.edu

The NLO response in organic materials often arises from the presence of a π-conjugated system that is asymmetrically substituted with electron donor and acceptor groups. mdpi.com The biphenyl (B1667301) group in ethenylbiphenyl can act as a component of this conjugated system. Research has been conducted on triarylamine derivatives with a 2,4'-biphenylene linker, which have shown interesting electrochemical, photophysical, and NLO properties. uran.ru

Block copolymers containing NLO segments have also been synthesized. For instance, the monomer 2-(4′-vinylbiphenyl-4-yl)pyridine (VBPPy) has been successfully polymerized and incorporated into block copolymers. researchgate.net These materials can self-assemble into ordered nanostructures, which is a key requirement for achieving macroscopic NLO effects. The ability to control the orientation of the NLO-active chromophores within the polymer matrix is essential for practical applications.

The table below presents examples of ethenylbiphenyl-based systems studied for their NLO properties.

Material SystemKey FeaturePotential Application
Triarylamine derivatives with 2,4'-biphenylene linkerDesigned for NLO propertiesOptical signal processing, frequency conversion uran.ru
Poly(2-(4′-vinylbiphenyl-4-yl)pyridine) block copolymersSelf-assembly into ordered structuresPhotonic devices, data storage researchgate.net

The development of new organic NLO materials is an active area of research, driven by the demand for materials with large NLO responses, fast switching speeds, and good processability. jhuapl.edu Ethenylbiphenyl provides a versatile platform for the design of such materials.

Polymers and compounds derived from ethenylbiphenyl are utilized in the development of fluorescent materials and probes due to their unique photophysical properties. smolecule.com These materials have applications in sensing, imaging, and as optical brighteners.

A series of NBN-embedded polymers, including one derived from a vinylphenyl monomer, have been synthesized and shown to act as fluorescent sensors for the detection of Fe³⁺ and Cr³⁺ ions. mdpi.com These polymers exhibit solvatochromic fluorescence and demonstrate high selectivity and sensitivity for these metal ions, with detection limits in the nanomolar range. mdpi.com For instance, Poly{2-(4-Vinylphenyl)-2,3-dihydro-1H-naphtho[1,8-de] acs.orgsmolecule.commdpi.comdiazaborinine} (P1) showed a fluorescence emission maximum at 457 nm in THF with a quantum yield of 0.19%. mdpi.com

Copolymers of styrene and a vinylbiphenyl-based monomer, 2-[4-vinyl(1,1′-biphenyl)-4′-yl]-cyanovinyljulolidine (JCBF), have been used to create fluorescent films for detecting volatile organic compounds (VOCs). mdpi.com The fluorescence of these films is quenched in the presence of VOCs, providing a mechanism for sensing.

Derivatives of ethenylbiphenyl are also employed as fluorescent brighteners in various industries. hnjd-tech.comchemicalbook.comchemblink.comechemi.com For example, 4,4'-bis[2-(2-sulfophenyl)ethenyl]biphenyl is used as a fluorescent whitening agent in detergents, textiles, and paper products to enhance their brightness. hnjd-tech.comchemblink.comechemi.com

The table below summarizes the photophysical properties of some ethenylbiphenyl-based fluorescent materials.

MaterialApplicationEmission Max (nm)Quantum Yield (%)
Poly{2-(4-Vinylphenyl)-2,3-dihydro-1H-naphtho[1,8-de] acs.orgsmolecule.commdpi.comdiazaborinine} (P1)Fluorescent sensor for Fe³⁺ and Cr³⁺457 (in THF)0.19 (in THF) mdpi.com
2-[4-vinyl(1,1′-biphenyl)-4′-yl]-cyanovinyljulolidine (JCBF)Fluorescent chromophore for VOC sensing500 (in Chloroform)0.25 (in Chloroform) mdpi.com
Vinylbiphenyl-decorated POSSPhotoluminescent nanomaterial37460 (at 300 nm excitation) researchgate.net

The design of new fluorescent probes and materials is an active area of research, with a focus on improving sensitivity, selectivity, and response to various analytes and environmental conditions. nih.govnih.govmdpi.com

Polymeric Materials for Microelectronics and Optoelectronics

Polymers containing ethenylbiphenyl are valuable in the fields of microelectronics and optoelectronics due to their favorable thermal and dielectric properties, as well as their processability.

Copolymers of 4-vinylbiphenyl (VBP) have been synthesized for potential use in microelectronics. For example, the copolymerization of 1,3-cyclohexadiene-5,6-bisacetate (DAC) with VBP yields a material with good thermal stability, a critical property for materials used in electronic device fabrication. acs.org Poly(4-vinylbiphenyl) is also used as an insulating binder in formulations for organic electronic devices, where it helps to create uniform thin films without negatively impacting the electronic performance. google.com

In the context of photoimaging, polymers with 4-vinylbiphenyl units have been used to create photosensitive materials. When combined with a photoacid generator, these polymer films can be used for surface imaging. Upon UV irradiation, an acid is generated which catalyzes the formation of polysiloxane networks on the polymer surface when exposed to alkoxysilane vapor. acs.org This process allows for the creation of patterned surfaces, a fundamental step in microfabrication.

Furthermore, the isosteric replacement of a C=C bond with a B-N unit in vinyl polymers has led to the development of novel materials with interesting optical and electronic properties. researchgate.net BN-poly(vinylbiphenyl) has been synthesized and characterized, opening up possibilities for new functional materials in electronics. researchgate.net

The table below highlights some applications of ethenylbiphenyl polymers in microelectronics and optoelectronics.

Polymer SystemApplicationKey Property/Function
DAC/VBP copolymerMicroelectronicsGood thermal stability acs.org
Poly(4-vinylbiphenyl)Insulating binderForms uniform films, good dielectric properties google.com
Polymer with 4-vinylbiphenyl and photoacid generator unitsSurface imagingPhotosensitive, enables patterned polysiloxane formation acs.org
BN-poly(vinylbiphenyl)Advanced materialsNovel electronic and optical properties researchgate.net

Liquid Crystalline Polymers and Their Self-Assembly

The incorporation of the biphenyl moiety from ethenylbiphenyl into polymer structures is a key strategy for creating liquid crystalline polymers (LCPs). These materials combine the properties of liquid crystals and polymers, leading to self-assembling systems with ordered structures at the molecular level.

A notable example is the synthesis of mesogen-jacketed liquid crystalline polymers (MJLCPs), where the rigid biphenyl units are part of the side chains, forcing the polymer backbone into an extended, rod-like conformation. Researchers have synthesized poly(4′-(methoxy)-2-vinylbiphenyl-4-methyl ether) (PMVBP) via nitroxide-mediated living radical polymerization. rsc.org This polymer exhibits a high glass transition temperature (Tg) that increases from 173 °C to 208 °C as the number-average molecular weight (Mn) rises from 4,100 to 16,400 g/mol . rsc.orgresearchgate.net A key finding is that a hexagonal columnar (ΦH) liquid crystalline phase forms at temperatures above 260 °C, even at a low threshold molecular weight of just 5,300 g/mol , and this ordered phase is retained upon cooling. rsc.orgpku.edu.cn

The self-assembly of these polymers is highly dependent on molecular weight and architecture. researchgate.net For instance, rod-rod block copolymers like poly(octyl-4′-(octyloxy)-2-vinylbiphenyl-4-carboxylate)-b-poly(γ-benzyl-l-glutamate) (PVBP-b-PBLG) have been studied to understand how size disparity affects their self-assembling behaviors. researchgate.net The liquid crystalline phases of the constituent blocks, such as the columnar nematic (ΦN) phase of PVBP, can be disrupted to varying degrees depending on the volume fractions of the components. researchgate.net This tunability in self-assembly opens pathways for creating complex, nanostructured materials.

Table 1: Thermal Properties of Poly(4′-(methoxy)-2-vinylbiphenyl-4-methyl ether) (PMVBP)

Number-Average Molecular Weight (Mn, g/mol)Glass Transition Temperature (Tg, °C)Liquid Crystal Phase Formation Temperature (°C)Observed LC Phase
4,100173-Amorphous
5,300-> 260Hexagonal Columnar (ΦH)
16,400208> 260Hexagonal Columnar (ΦH)

Separation Science and Chromatography

The biphenyl group's ability to participate in strong π–π stacking interactions makes ethenylbiphenyl polymers highly effective materials for chromatographic applications, particularly in reversed-phase separations.

In the field of micro-scale separation, monolithic columns offer advantages like high permeability and efficiency. jddtonline.info A novel polymer monolithic column for capillary electrochromatography (CEC) has been developed using 4-vinylbiphenyl (a common isomer of ethenylbiphenyl) as a functional monomer. rsc.orgrsc.org These columns are prepared by the in-situ copolymerization of 4-vinylbiphenyl with a cross-linker like ethylene (B1197577) dimethacrylate (EDMA) and an ionic liquid such as 1-allyl-3-methylimidazolium (B1248449) chloride, which also serves as an electroosmotic flow (EOF) generator. rsc.orgrsc.org

The resulting poly(VBP-co-EDMA-co-IL) stationary phase demonstrates powerful reversed-phase chromatography performance, attributed to the numerous T-shaped and parallel phenyl-phenyl stacking configurations provided by the poly(4-vinylbiphenyl) component. rsc.org These columns have successfully achieved baseline separation of challenging analytes like aromatic compounds, phenols, and anilines with high resolution and efficiency. rsc.org The reproducibility of these columns is excellent, as demonstrated by the low relative standard deviations (RSD) for retention times. rsc.org

Table 2: Reproducibility of 4-Vinylbiphenyl-Based Monolithic Columns in CEC

Reproducibility MetricNumber of ReplicatesRelative Standard Deviation (RSD, %)
Run-to-Runn = 50.39 – 1.30
Day-to-Dayn = 50.68 – 3.92
Column-to-Columnn = 31.06 – 3.66

Beyond CEC, poly(4-vinylbiphenyl) (PVBP) is an innovative alternative to traditional alkyl or styrene-based monomers for preparing hydrophobic stationary phases for High-Performance Liquid Chromatography (HPLC). rsc.orgphenomenex.com The bicyclic structure of the vinylbiphenyl monomer provides enhanced π–π interaction capabilities compared to the single phenyl ring of styrene. rsc.org This makes PVBP-based stationary phases particularly useful for separating aromatic and other compounds capable of such electronic interactions. acs.org

Structural characterization of PVBP reveals that the π–π stacking of the phenyl rings, predominantly in a T-shaped configuration, is a key feature. acs.org This property allows for alternative selectivity compared to standard C18 columns, which primarily rely on hydrophobic interactions. chromatographyonline.com The development of PVBP-based materials addresses a continuous need for novel stationary phases with different separation mechanisms to tackle complex analytical challenges in fields from environmental analysis to pharmaceuticals. nih.gov

Responsive and Smart Materials

Smart materials are designed to change their properties in response to external stimuli. mdpi.combassetti-group.com Polymers incorporating biphenyl units are promising candidates for creating such materials, particularly in the form of responsive hydrogels.

Supramolecular hydrogels are three-dimensional networks held together by non-covalent interactions like hydrogen bonds, hydrophobic interactions, and host-guest chemistry. nih.gov These reversible cross-links allow the hydrogels to exhibit properties such as self-healing and stimulus-responsiveness (e.g., to pH or temperature). nih.govmdpi.com

While research directly linking poly(ethenylbiphenyl) to supramolecular hydrogels is not extensive, the biphenyl moiety itself is a key component in designing such systems. Biphenyl units can act as guests in host-guest interactions, for example with cyclodextrins, to form the cross-links of a hydrogel network. The formation and dissociation of these non-covalent bonds can be triggered by external stimuli, leading to a tunable sol-gel transition. nih.gov This mechanism allows for the controlled release of encapsulated substances, making these hydrogels attractive for drug delivery applications. rsc.org The development of hydrogels with tunable properties based on the supramolecular assembly of biphenyl-containing components represents a promising area for future research. nih.govrsc.org

Catalysis and Ligand Design

The biphenyl scaffold is a cornerstone in the design of advanced ligands for homogeneous catalysis. solvias.com The steric bulk and electronic properties of biphenyl-based ligands can be finely tuned to control the activity, selectivity, and stability of metal catalysts.

Phosphine (B1218219) ligands incorporating a biphenyl framework are particularly important. rsc.orgmdpi.com For example, in gold(I)-catalyzed reactions such as alkene hydroamination, ligands play a crucial role. A study comparing various phosphine ligands found that P(t-Bu)2(o-biphenyl) provided a superior yield (98%) compared to simpler ligands like triphenylphosphine (B44618) (75%) or those with different electronic properties. nih.gov This suggests that the steric protection offered by the bulky biphenyl group enhances the efficiency of the reaction. nih.gov Furthermore, the results indicated that more electron-rich phosphine ligands led to more effective catalysts in this system. nih.gov The use of such advanced biphenyl-based ligands has enabled reactions to proceed under milder conditions and has expanded the scope of substrates, including for the first time N-acyl carboxamides in transition metal-catalyzed hydroamination. nih.gov

Table 3: Effect of Phosphine Ligand on Gold(I)-Catalyzed Alkene Hydroamination Yield

EntryPhosphine Ligand (PR3)¹H NMR Yield (%)
1PPh375
2P(4-OMe-Ph)370
3P(4-CF3-Ph)323
4PMe2Ph7
5P(t-Bu)2(o-biphenyl)98

Data sourced from a study on Gold(I)-catalyzed alkene hydroamination. nih.gov

Chiral Ligands for Asymmetric Synthesis and Catalysis

The development of efficient and practical chiral ligands is a cornerstone of asymmetric synthesis, a field dedicated to the selective synthesis of a specific enantiomer of a chiral compound. nih.govchemrxiv.org Axially chiral biphenyls are a privileged scaffold in the design of these ligands. The steric hindrance around the biphenyl axis restricts free rotation, leading to stable, separable atropisomers (enantiomers resulting from hindered rotation). This inherent chirality can be transferred to a catalytic center, influencing the stereochemical outcome of a chemical reaction. nih.govchemrxiv.org

Polymers incorporating ethenylbiphenyl units can be functionalized to act as macromolecular chiral ligands. The polymer backbone can provide a cooperative effect, potentially enhancing the activity and selectivity of the catalytic sites. The design of these ligands is often modular, allowing for systematic adjustments of steric and electronic properties to optimize performance for specific reactions. nih.govnih.gov For instance, variations in the substituent groups at the 2,2'-, 3,3'-, 5,5'-, and 6,6'-positions of the biphenyl units can significantly impact the efficiency of the resulting catalysts in asymmetric transformations. nih.govchemrxiv.org The development of diverse, adjustable axially chiral biphenyl ligands is an ongoing area of research, aiming to create a broad "ligand library" for various catalytic asymmetric reactions. nih.govroutledge.com

Ligand TypeKey FeatureApplication Area
Axially Chiral BiphenylsStable atropisomers due to restricted rotation.Asymmetric Synthesis
Polymer-Supported Biphenyl LigandsMacromolecular support for catalytic sites.Heterogeneous Catalysis
Adjustable Biphenyl LigandsTunable steric and electronic properties.Catalyst Optimization

Applications in Diels–Alder and Aldol (B89426) Reactions

The Diels-Alder and Aldol reactions are powerful carbon-carbon bond-forming reactions in organic synthesis for constructing complex cyclic and acyclic molecules. wikipedia.orgresearchgate.net Asymmetric versions of these reactions are of paramount importance for producing enantiomerically pure compounds.

Polymers based on ethenylbiphenyl have been utilized to create novel catalyst systems for these reactions. For example, research has demonstrated the synthesis of optically active helical polymers containing a pyridineoxazoline moiety, derived from vinylbiphenyl-related structures. acs.orgacs.org These helical polymers have been successfully employed as ligands in asymmetric Diels–Alder reactions, facilitating the cycloaddition with high enantioselectivity. acs.orgacs.org The helical structure of the polymer backbone creates a defined chiral environment around the catalytic center, which is crucial for effective stereochemical control.

In Aldol reactions, which involve the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound, chiral ligands are used to control the formation of new stereocenters. wikipedia.org While direct applications of simple ethenylbiphenyl polymers in Aldol reactions are less commonly reported, the principles of using chiral biphenyl ligands are transferable. The development of proline-derived anion catalysts, for instance, has been shown to be effective in Mannich-type reactions, which are related to Aldol reactions. scispace.com This suggests the potential for designing ethenylbiphenyl-based polymers with appropriate functional groups to act as catalysts in Aldol-type transformations.

Enantioselective Catalysis

Enantioselective catalysis is the process of using a substoichiometric amount of a chiral catalyst to produce a large amount of an enantioenriched product. nih.govmdpi.com This field is critical for the efficient production of chiral drugs, agrochemicals, and fine chemicals. chemrxiv.org The challenge lies in the effective transfer of chirality from the catalyst to the substrate during the reaction. nih.gov

Polymers of ethenylbiphenyl are instrumental in this area, primarily through their use in creating chiral ligands and catalysts. nih.govchemrxiv.org The biphenyl unit provides a robust and tunable platform for introducing chirality. chemrxiv.org By polymerizing chiral ethenylbiphenyl monomers or by modifying the polymer post-polymerization, materials with multiple chiral catalytic sites can be generated. These polymeric catalysts can offer advantages such as improved stability, recyclability, and cooperative effects between catalytic centers. nih.gov

Recent advancements have focused on combining different catalytic strategies, such as photoredox catalysis with nickel catalysis, to achieve novel enantioselective transformations. nih.gov While not always directly involving ethenylbiphenyl, these studies highlight the ongoing innovation in the field where ethenylbiphenyl-based ligands could be applied. The ultimate goal is the development of "omnipotent" chiral ligands or catalysts, though it is recognized that catalytic activity and enantioselectivity are often highly dependent on the specific substrate and reaction conditions. chemrxiv.org

Photoresists and Surface Patterning Applications

Photoresists are light-sensitive materials used to form a patterned coating on a surface, a fundamental process in microlithography for the electronics industry and other microfabrication fields. wikipedia.org The process involves coating a substrate with the photoresist, selectively exposing it to a light source through a mask, and then removing either the exposed (positive resist) or unexposed (negative resist) portions with a developer solvent. wikipedia.org

Polymers containing ethenylbiphenyl units have properties that make them suitable for photoresist applications. The biphenyl group can contribute to the thermal stability and etch resistance of the polymer, which are critical properties for a robust photoresist. Furthermore, the vinyl group allows for polymerization and cross-linking reactions, which can be initiated by light (photocrosslinking), forming an insoluble network characteristic of negative photoresists. wikipedia.org

Surface patterning involves creating well-defined chemical and topographical patterns on a substrate. imec-int.com Ethenylbiphenyl-based polymers can be used in advanced lithographic techniques. For instance, their chemical properties can be tailored for use in directed self-assembly (DSA), a bottom-up patterning approach where block copolymers phase-separate to form nanoscale patterns. imec-int.com The development of novel photoresists, including those based on inorganic materials or specialized polymers, is crucial for achieving higher resolution patterns required for next-generation electronics. mdpi.com While traditional photoresists have faced challenges on certain substrates like PDMS, new material systems and methods are continuously being explored to overcome these limitations. harvard.edu

Artificial Helical Polymers and Conformation Control

Artificial helical polymers are synthetic macromolecules that adopt a stable, one-handed helical (screw-sense) conformation in solution or the solid state. nih.gov The study of these polymers is inspired by biological macromolecules like DNA and proteins, where helical structures are essential for their function. nih.gov

Polymers derived from ethenylbiphenyl monomers are excellent candidates for forming artificial helical structures. rsc.org The bulky biphenyl side groups can force the polymer backbone to twist into a preferred helical sense. This process can be controlled by introducing a chiral element, either in the monomer itself or as a polymerization initiator. nih.govrsc.org For example, a series of chiral vinylbiphenyl monomers have been designed and synthesized, which, upon radical polymerization, yield optically active helical polymers. rsc.org The helical twist of the polymer backbone is governed by the chirality of the pendant side groups. rsc.org

Conformation control refers to the ability to dictate and manipulate the three-dimensional structure of a polymer chain. nih.govescholarship.org In ethenylbiphenyl polymers, this control is exerted through the design of the monomer. The interaction between the bulky biphenyl pendants drives the formation of a stiffened, extended helical conformation. rsc.org Researchers have found that the distance of the chiral center from the polymer backbone can influence the strength of the optical activity, indicating a coupling between the chiral pendants and the backbone conformation. rsc.org Interestingly, some of these helical vinylbiphenyl polymers exhibit reversible, thermally induced stereomutation, meaning their helical conformation can be altered by changing the temperature. rsc.org This dynamic nature opens up possibilities for creating "smart" materials that respond to external stimuli. researchgate.netmit.edu

Polymer SystemKey FindingSignificance
Poly(chiral vinylbiphenyl)Biphenyl pendants drive the polyethylene (B3416737) backbone to adopt a helical conformation. rsc.orgDemonstrates a method for creating artificial helical polymers from simple vinyl monomers.
S-(+)-I-P0The prefactor (ρ = Rg/Rh) in THF is 2.38, indicating a stiffened polymer chain. rsc.orgProvides quantitative evidence for the rigid helical structure.
Temperature-responsive helical polymersExhibit reversible thermally induced stereomutation in aromatic solvents. rsc.orgPotential for development of chiroptical switches and sensors.

Future Research Directions and Emerging Applications

Exploration of Novel Polymerization Techniques

The synthesis of poly(4-vinylbiphenyl) (PVBP) and its derivatives with well-defined architectures and properties is crucial for their application in advanced materials. Future research is actively exploring various polymerization techniques to achieve precise control over molecular weight, polydispersity, and microstructure.

Conventional free-radical polymerization of 4-vinylbiphenyl (B1584822), often initiated by agents like azobisisobutyronitrile (AIBN), has been used to produce a range of PVBP samples. acs.org However, to achieve more controlled polymer structures, living/controlled polymerization methods are being increasingly investigated. Living anionic polymerization, for instance, has been successfully employed to synthesize PVBP with narrow molecular weight distributions. acs.orgnasa.gov This technique allows for the creation of polymers with predetermined molecular weights by carefully controlling the monomer-to-initiator ratio. nasa.gov

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), offer robust alternatives for synthesizing well-defined PVBP. rsc.orgsigmaaldrich.comresearchgate.net RAFT polymerization of a B-styryl-functionalized azaborinine monomer, a structural analogue of vinylbiphenyl, has yielded polymers with narrow molecular weight distributions (Đ = 1.18) even at high monomer conversions. rsc.org NMP has also been utilized for the controlled polymerization of related vinylphenyl monomers, demonstrating its potential for creating complex polymer architectures. researchgate.net

A more recent and environmentally friendly approach is mechanochemical solid-state polymerization. This solvent-free method uses high-speed ball milling to initiate polymerization. researchgate.net While this technique has been shown to efficiently polymerize 4-vinylbiphenyl, the mechanism appears to involve both anionic initiation and radical propagation, leading to less control over the polymer's molecular weight and dispersity compared to living polymerization methods. researchgate.net

Table 1: Comparison of Polymerization Techniques for 4-Vinylbiphenyl and its Analogs

Polymerization TechniqueMonomerInitiator/CatalystSolventKey FindingsReference(s)
Free Radical Polymerization4-VinylbiphenylAzobisisobutyronitrile (AIBN)Toluene (B28343)Synthesis of a series of PVBP samples with varying molecular weights. acs.org
Living Anionic Polymerization4-Vinylbiphenylsec-Butyllithium (B1581126)Benzene (B151609)Production of polymers with narrow molecular weight distributions. acs.orgnasa.gov
Living Anionic Polymerization2-(4′-Vinylbiphenyl-4-yl)pyridineDiphenylmethyl-potassium (DPM-K)THFSuccessful polymerization with yields up to 100% and polydispersity < 1.3. acs.org
RAFT PolymerizationBN-vinylbiphenyl (analog)ACHN / DMPDMFWell-defined polymer with narrow molecular weight distribution (Đ = 1.18). rsc.org
Mechanochemical Polymerization4-Vinylbiphenylsec-ButyllithiumSolid-stateEfficient polymerization (99% conversion) but with poor control over molecular weight. researchgate.net

Development of Ethenylbiphenyl-Based Copolymers with Tailored Functionalities

The incorporation of 1,1'-Biphenyl, ethenyl- into copolymers is a powerful strategy to develop materials with precisely tailored properties for specific applications. By combining ethenylbiphenyl with other monomers, researchers can fine-tune characteristics such as mechanical strength, thermal stability, solubility, and biocompatibility.

For example, copolymers of 4-vinylbiphenyl and methyl methacrylate (B99206) have been synthesized and their fluorescence properties studied. These studies show both monomer and excimer fluorescence, with the quantum yield of the excimer emission increasing with a higher fraction of vinylbiphenyl units. researchgate.net This property is crucial for applications in optical and electronic devices. In another study, copolymers of 4-pentafluorophenyloxy-4'-vinylbiphenyl with methylacrylate demonstrated high thermal stability and tunable glass transition temperatures. kpi.ua

The development of block copolymers containing ethenylbiphenyl segments has also been a significant area of research. Living anionic polymerization has been used to create block copolymers of 2-(4′-vinylbiphenyl-4-yl)pyridine with monomers like styrene (B11656), isoprene (B109036), and methyl methacrylate. acs.orgresearchgate.net These block copolymers can self-assemble into well-defined nanostructures, which is advantageous for applications in nanotechnology and materials science. For instance, a poly(2-(4′-vinylbiphenyl-4-yl)pyridine)-block-poly(methyl methacrylate) (PVBPPy-b-PMMA) copolymer was used to create nanocomposites where gold nanoparticles were selectively located within the PVBPPy domains. acs.orgresearchgate.net

Furthermore, copolymers of 4-vinylphenylboronic acid and pentaerythritol (B129877) triacrylate have been prepared as monolithic stationary phases for capillary liquid chromatography. researchgate.net The vinylphenylboronic acid component provides multiple interaction modes, including hydrophobic, hydrophilic, and ion-exchange, leading to high column efficiencies for the separation of various small molecules and proteins. researchgate.net

Table 2: Examples of Ethenylbiphenyl-Based Copolymers with Tailored Functionalities

Comonomer(s)Polymerization MethodTailored FunctionalityApplicationReference(s)
Methyl methacrylateFree RadicalTunable fluorescence (monomer vs. excimer emission)Optical/Electronic Devices researchgate.net
MethylacrylateFree RadicalHigh thermal stability, tunable glass transition temperatureHigh-performance materials kpi.ua
Styrene, Isoprene, Methyl methacrylateLiving AnionicSelf-assembly into nanostructures, selective nanoparticle loadingNanotechnology, Nanocomposites acs.orgresearchgate.net
Pentaerythritol triacrylateIn situ copolymerizationMixed-mode interactions (hydrophobic, hydrophilic, ion-exchange)Capillary Liquid Chromatography researchgate.net

Advanced Computational Predictions for Material Design

Advanced computational methods are becoming indispensable tools for accelerating the design and discovery of new materials based on 1,1'-Biphenyl, ethenyl-. These techniques allow for the prediction of material properties from their chemical structure, thereby reducing the need for time-consuming and expensive trial-and-error experiments.

Ab initio trajectory calculations and density functional theory (DFT) have been employed to investigate the fundamental electronic and structural properties of poly(4-vinylbiphenyl). For example, direct ab initio trajectory studies have shed light on the dynamics of hole-capture processes in both biphenyl (B1667301) and PVBP. acs.org These calculations revealed that upon ionization, the biphenyl cation adopts a more planar structure, and a hole can delocalize over adjacent biphenyl side groups after structural relaxation. acs.org Such fundamental understanding is critical for designing PVBP-based materials for electronic applications where charge transport is a key factor.

Table 3: Computational Methods for the Design of Ethenylbiphenyl-Based Materials

Computational MethodFocus of StudyKey Prediction/FindingRelevanceReference(s)
Direct ab initio trajectory calculationsHole-capture dynamics in biphenyl and PVBPHole delocalization over biphenyl side-groups after structural relaxation.Design of materials for electronic applications. acs.org
Machine Learning (QSPR)Prediction of polymer propertiesAccurate prediction of glass transition temperature, dielectric constant, etc.Accelerated discovery of new polymers with desired properties. researchgate.net
Machine Learning (MLREM and BRANNLP)Photoluminescence properties of NDI-based polymersPrediction of emission wavelength and color coordinates for new polymer structures.Design of materials with tunable full-color emission. chemrxiv.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing functionalized 1,1'-Biphenyl derivatives?

  • Answer : Synthesis often involves organometallic coupling reactions or catalytic cross-coupling (e.g., Suzuki-Miyaura). For example, organomercury and organotellurium derivatives of biphenyl can be synthesized via halogen-metal exchange followed by electrophilic quenching, with characterization via X-ray crystallography to confirm structural integrity . Optimize reaction conditions (solvent, temperature, catalyst) using iterative trials and spectroscopic monitoring (NMR, IR).

Q. How can researchers conduct a comprehensive literature review on the toxicology of 1,1'-Biphenyl compounds?

  • Answer : Use databases like PubMed, SciFinder, and EPA’s HERO, applying keywords such as "biphenyl toxicity," "ethenyl derivatives," and "bioaccumulation." Prioritize peer-reviewed studies and regulatory reports (e.g., EPA assessments) while excluding non-academic sources. Document search strategies with inclusion/exclusion criteria (e.g., study quality, relevance to endpoints like neurotoxicity or carcinogenicity) .

Q. What analytical techniques are reliable for characterizing 1,1'-Biphenyl derivatives?

  • Answer : X-ray crystallography is critical for resolving crystal structures, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking). Pair with spectroscopic methods (NMR, FT-IR) and mass spectrometry to validate purity and molecular composition .

Q. How can reproducibility of synthetic protocols for biphenyl derivatives be ensured?

  • Answer : Document reaction parameters (e.g., stoichiometry, catalyst loading, reaction time) in detail. Validate results through independent replication and cross-lab comparisons. Use standardized reference materials (e.g., NIST-certified compounds) for instrument calibration .

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